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Core Science & Biosynthesis

Foundational

Introduction: Navigating the Research Landscape with a Novel Isoindoline Amine

An In-Depth Technical Guide to the Safe Handling and Use of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine Compound Identification and Physicochemical Properties A clear understanding of a compound's identity and phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Use of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Compound Identification and Physicochemical Properties

A clear understanding of a compound's identity and physical properties is the foundation of its safe and effective use.

PropertyDataSource
Chemical Name 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine-
Synonyms 2-isobutyl-2,3-dihydro-1H-isoindol-5-amine-
Molecular Formula C12H18N2Molport[1]
Molecular Weight 190.29 g/mol Molport[1]
CAS Number 1019506-54-7Molport[1]

Note: Data for the 5-amine isomer is supplemented with data from structurally similar compounds where direct data is unavailable.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific SDS for the 5-amine isomer, a conservative approach to hazard assessment is warranted. The following GHS hazard classifications are based on the notified C&L inventory for the isomeric 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine, which is expected to have a very similar toxicological profile.[2]

Hazard ClassCategoryPictogramSignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) 4GHS07WarningH302 + H312 + H332
Skin Irritation 2GHS07WarningH315
Eye Irritation 2AGHS07WarningH319
Specific target organ toxicity — single exposure 3GHS07WarningH336

Expert Interpretation of the Hazard Profile:

  • Acute Toxicity (Category 4): This classification indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled.[2] This necessitates the use of personal protective equipment (PPE) to prevent all routes of exposure.

  • Skin and Eye Irritation (Category 2 and 2A): As an aromatic amine, this compound is expected to be irritating to the skin and eyes upon direct contact.[2] The causality here is the potential for the amine functional group and the aromatic ring system to interact with biological tissues, leading to inflammation and irritation.

  • Specific Target Organ Toxicity (Category 3): This suggests a potential for the compound to cause respiratory irritation or drowsiness and dizziness upon single exposure.[2] This underscores the critical importance of adequate ventilation and, in some cases, respiratory protection.

Risk Assessment Workflow:

The following diagram outlines a self-validating workflow for assessing the risks associated with handling this compound before any experimental work begins.

RiskAssessment Risk Assessment Workflow for Novel Compounds A Identify Hazards (Surrogate Data: 4-amine isomer) B Assess Exposure Potential (Quantity, Duration, Frequency) A->B C Evaluate Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (e.g., Respirator, Glove Box) D->E If Risk is High/Medium F Proceed with Experiment D->F If Risk is Low G Risk Unacceptable Re-evaluate or seek alternative D->G If Risk remains High E->F SafeHandling Safe Handling Workflow A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work within a Certified Fume Hood A->B C Weigh and Handle Compound B->C D Clean Work Area and Equipment C->D E Doff PPE Correctly D->E F Wash Hands Thoroughly E->F

Caption: Step-by-step safe handling procedure.

Storage and Stability: Preserving Integrity

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3][4]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. Aromatic amines can react exothermically with these materials.

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is a cornerstone of a safe laboratory environment.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. [3]* Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, get medical advice/attention. [3][5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][5]* Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. [3][5] Spill and Leak Procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Clean: Clean the spill area thoroughly.

Disposal Considerations: Environmental Stewardship

Dispose of waste in accordance with local, regional, and national regulations. Do not allow the material to enter the environment.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of novel compounds like 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is paramount in the research and development setting. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely explore the scientific potential of this and other new chemical entities. This guide serves as a living document, to be updated as more specific data becomes available, but the core principles of proactive risk assessment and a multi-layered approach to safety will remain constant.

References

  • NextSDS. (n.d.). 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30). Fatty amines, dialkyl methyl: Human health tier II assessment. Retrieved from [Link]

  • Molport. (n.d.). 1-(2-methylpropyl)-2,3-dihydro-1H-indol-5-amine. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Pharmacological Utility of 2-(2-Methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Executive Summary The isoindoline scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents[1]. Within this chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindoline scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents[1]. Within this chemical space, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (commonly referred to as 2-isobutylisoindolin-5-amine) represents a highly versatile building block. By combining a rigid bicyclic core, a lipophilic isobutyl appendage, and a nucleophilic primary amine, this molecule serves as an optimal intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and molecular chaperones like Hsp90[2].

This technical guide deconstructs the molecular architecture, physicochemical properties, and experimental workflows required to utilize this compound effectively in drug discovery pipelines.

Molecular Architecture & Physicochemical Profile

The structural intelligence of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine lies in its tripartite design:

  • The Isoindoline Core: A bicyclic system consisting of a benzene ring fused to a pyrrolidine ring. This provides a planar, rigid aromatic surface that readily engages in π−π stacking interactions within target protein pockets[3].

  • The N-Isobutyl Group (2-methylpropyl): Attached to the pyrrolidine nitrogen, this aliphatic chain increases the overall lipophilicity (LogP) of the molecule. The steric bulk of the isobutyl group is strategically used to occupy hydrophobic sub-pockets in target receptors, while the tertiary amine can become protonated at physiological pH to form critical salt bridges.

  • The C5-Primary Amine: Positioned on the aromatic ring, this functional group acts as a highly reactive nucleophilic handle, allowing for rapid diversification via amide coupling or reductive amination[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine
Common Name 2-Isobutylisoindolin-5-amine
CAS Registry Number 1017434-92-2[4]
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Topological Polar Surface Area (TPSA) ~29.3 Ų
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Primary amine, Isoindoline N)

Note: The low molecular weight of 190.29 g/mol provides an excellent "molecular weight budget." When conjugated to larger targeting moieties, the final API can easily remain under the 500 Da threshold dictated by Lipinski’s Rule of Five.

Strategic Role in Drug Discovery

Isoindoline derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[1]. In oncology, the isoindoline core is heavily utilized to design inhibitors targeting the N-terminal ATP-binding pocket of Hsp90[2].

When 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is coupled to a resorcylate or quinazoline scaffold, the resulting molecule acts as a competitive inhibitor. The isobutyl group anchors the molecule into the hydrophobic depths of the ATP pocket, displacing water molecules and increasing the entropic driving force of binding.

PharmPathway Ligand Isoindoline API (e.g., Hsp90 Inhibitor) Target Hsp90 ATP Binding Pocket Ligand->Target Competitive Binding Client Oncogenic Client Proteins Target->Client Destabilization Outcome Proteasomal Degradation Client->Outcome Ubiquitination

Fig 1. Mechanistic pathway of isoindoline-derived Hsp90 inhibitors.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the compound and its subsequent utilization in API generation.

Synthesis via Reductive Amination

Objective: Alkylate the secondary amine of the isoindoline core to install the isobutyl group. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is exceptionally mild. It selectively reduces the transient iminium ion intermediate without reducing the isobutyraldehyde starting material, thereby preventing the formation of unwanted alcohol byproducts and avoiding over-alkylation.

Step-by-Step Protocol:

  • Preparation: Dissolve isoindolin-5-amine (1.0 eq) in anhydrous dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add isobutyraldehyde (1.1 eq) dropwise at 0°C. Stir for 30 minutes to allow the iminium intermediate to form.

  • Reduction: Introduce NaBH(OAc)₃ (1.5 eq) portion-wise. The mild nature of this reagent ensures the primary amine at C5 remains largely unreactive under these specific steric and electronic conditions.

  • Quenching: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

API Generation via Amide Coupling

Objective: Conjugate the C5-primary amine of the synthesized compound to a target carboxylic acid (e.g., a benzoic acid derivative)[2]. Causality: HATU is utilized as the coupling reagent because the primary amine on the isoindoline ring can be electronically deactivated by the aromatic system. HATU rapidly forms a highly reactive HOAt ester, driving the amidation to completion with minimal epimerization.

Step-by-Step Protocol:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). DIPEA acts as a non-nucleophilic base, scavenging protons without interfering with the active ester.

  • Coupling: Add 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (1.1 eq) to the mixture. Stir at room temperature for 4 hours.

  • Purification: Dilute with water to precipitate the product, followed by automated flash chromatography (eluting with a gradient of methanol in CH₂Cl₂) to isolate the final API[2].

SynthWorkflow A Starting Material Isoindolin-5-amine B Reductive Amination Isobutyraldehyde + NaBH(OAc)3 A->B Alkylation C Target Molecule 2-Isobutylisoindolin-5-amine B->C Reduction D Amide Coupling HATU / DIPEA C->D API Synthesis E Analytical Validation LC-MS / 1H-NMR C->E QC Check

Fig 2. Synthetic and validation workflow for 2-isobutylisoindolin-5-amine.

Analytical Validation System

To ensure a self-validating experimental system, the synthesized 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine must undergo rigorous quality control.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the exact molecular weight. The expected mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 191.29 . A single sharp peak in the UV chromatogram (254 nm) will confirm >95% purity.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Run in DMSO- d6​ . Key diagnostic peaks include:

    • A broad singlet around δ 5.0 ppm integrating for 2 protons, confirming the presence of the unreacted primary amine (-NH₂).

    • A doublet around δ 0.9 ppm integrating for 6 protons, confirming the two methyl groups of the isobutyl appendage.

    • Multiplets in the aromatic region ( δ 6.4 - 7.0 ppm) corresponding to the three protons of the functionalized benzene ring.

References

  • BidePharm. "2-Isobutylisoindolin-5-amine CAS:1017434-92-2". Source: BidePharm. 4

  • BenchChem. "The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide". Source: BenchChem. 1

  • Preprints.org. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core". Source: Preprints.org. 3

  • ACS Publications. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors". Source: Journal of Medicinal Chemistry. 2

Sources

Foundational

Comprehensive Solubility Profiling of 2-(2-Methylpropyl)-2,3-dihydro-1H-isoindol-5-amine: Mechanistic Insights and Assay Protocols

Executive Summary & Compound Profiling In early-stage drug discovery and lead optimization, understanding the solubility profile of synthetic intermediates and screening compounds is critical to preventing false negative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profiling

In early-stage drug discovery and lead optimization, understanding the solubility profile of synthetic intermediates and screening compounds is critical to preventing false negatives in bioassays and ensuring viable formulation strategies. This technical whitepaper provides an in-depth analysis of the solubility characteristics of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (also known as 5-amino-2-isobutylisoindoline; CAS No. 1017434-92-2). By dissecting its physicochemical properties, this guide establishes a mechanistic rationale for its behavior in dimethyl sulfoxide (DMSO) and various organic/aqueous solvent systems, supported by validated experimental protocols.

Physicochemical Properties & Mechanistic Basis for Solubility

To predict and manipulate the solubility of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, one must analyze its structural components and their thermodynamic interactions with different solvents.

  • The Isoindoline Core & Isobutyl Substituent: The bicyclic isoindoline core, coupled with the highly lipophilic isobutyl (2-methylpropyl) group at the N-2 position, imparts significant hydrophobic character to the molecule. This drives high solubility in non-polar and moderately polar organic solvents through favorable van der Waals interactions and hydrophobic solvation.

  • The Primary Amine (-NH₂): Located at the 5-position of the aromatic ring, this primary amine acts as both a hydrogen-bond donor and acceptor. Its aniline-like nature gives it a relatively low pKa (estimated ~4.0–5.0).

  • The Tertiary Amine: The nitrogen within the isoindoline ring is a tertiary aliphatic-like amine with a higher pKa (estimated ~8.0–9.0).

Causality of DMSO Solubility: DMSO is a highly polar, aprotic solvent with a high dielectric constant ( ϵ=46.7 ). Its sulfoxide ( S=O ) moiety acts as a powerful hydrogen-bond acceptor. The primary amine of our target compound acts as an excellent hydrogen-bond donor, creating strong solute-solvent intermolecular H-bonds. Simultaneously, DMSO's methyl groups effectively solvate the lipophilic isobutyl chain. This dual-action solvation mechanism explains why the compound exhibits exceptional solubility in DMSO, making it the ideal solvent for high-throughput screening (HTS) stock solutions [1].

Causality of pH-Dependent Aqueous Solubility: At physiological pH (7.4), the primary amine is neutral, and the tertiary amine is only partially protonated. The high hydration penalty of the lipophilic core dominates, resulting in poor aqueous solubility. However, lowering the pH to 2.0 protonates both nitrogen centers, converting the molecule into a dicationic salt. This drastically increases aqueous solubility via strong ion-dipole interactions with water.

Quantitative Solubility Profile in DMSO and Organic Solvents

The table below summarizes the expected solubility ranges for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine across various solvent classes, providing a reference for assay preparation and compound handling.

SolventClassificationEstimated Solubility RangeMechanistic Rationale
DMSO Polar Aprotic> 100 mg/mL (> 500 mM)Strong H-bond acceptor ( S=O ) stabilizes the primary amine; lipophilic core is highly solvated.
Dichloromethane (DCM) Non-polar50 - 100 mg/mLFavorable van der Waals interactions with the isobutyl group and the aromatic isoindoline core.
Methanol / Ethanol Polar Protic10 - 50 mg/mLProtic H-bonding with the amine, but limited hydrophobic solvation compared to DMSO.
Aqueous Buffer (pH 7.4) Aqueous< 0.1 mg/mLHigh lipophilicity (isobutyl group); primary amine remains uncharged at physiological pH.
Aqueous Buffer (pH 2.0) Aqueous1 - 10 mg/mLProtonation of both the primary and tertiary amines forms a highly soluble dicationic salt.

Experimental Methodologies: Kinetic vs. Thermodynamic Assays

Solubility must be measured using two distinct paradigms depending on the stage of drug development. Kinetic solubility measures the precipitation point of a pre-dissolved compound (usually in DMSO) when introduced to an aqueous environment, often resulting in an amorphous precipitate [3]. Thermodynamic solubility measures the equilibrium concentration of the crystalline solid in a solvent [2, 4].

SolubilityWorkflow Start Compound: 2-(2-methylpropyl)-2,3-dihydro- 1H-isoindol-5-amine Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo PrepK Dissolve in DMSO (10-20 mM Stock) Kinetic->PrepK PrepT Add Solid Compound to Aqueous Buffer Thermo->PrepT Dilute Serial Dilution in Buffer (e.g., PBS pH 7.4) PrepK->Dilute Shake Shake-Flask Incubation (24-72h at 37°C) PrepT->Shake DetectK Laser Nephelometry (Detect Precipitation) Dilute->DetectK DetectT Phase Separation & HPLC-UV / LC-MS Shake->DetectT

Figure 1: Workflow for kinetic and thermodynamic solubility assays of the isoindoline derivative.

Protocol A: High-Throughput Kinetic Solubility (Laser Nephelometry)

This protocol mimics the conditions of in vitro biological assays where DMSO stocks are spiked into aqueous assay buffers.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: In a 96-well clear-bottom microtiter plate, create a dilution series (e.g., 10 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4). Critical: Ensure the final DMSO concentration remains ≤2% to prevent solvent-induced solubility artifacts [1].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Detection: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the lowest concentration at which a significant increase in light scattering (indicating amorphous precipitation) is detected.

  • Self-Validation System: Include a known highly soluble compound (e.g., caffeine) and a poorly soluble compound (e.g., amiodarone) as positive and negative controls on every plate to validate the nephelometer's scattering threshold.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the true thermodynamic solubility of the crystalline solid [2, 4].

  • Solid Addition: Add an excess amount of the crystalline 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (e.g., 5 mg) to a glass vial containing 1 mL of the target solvent (e.g., PBS pH 7.4 or simulated gastric fluid).

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 37°C. Agitate at 250 rpm for 24 to 72 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant appropriately in a mobile phase compatible solvent and quantify the dissolved compound concentration using HPLC-UV (monitoring the aromatic absorbance at ~254 nm) against a standard calibration curve.

  • Self-Validation System: Measure the concentration of independent aliquots at 24, 48, and 72 hours. Equilibrium is self-validated when the concentration variance between the 48h and 72h timepoints is less than 5%, proving that thermodynamic saturation has been achieved.

Troubleshooting & Stability Considerations

  • DMSO "Crash-Out": Because 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is highly lipophilic, spiking high-concentration DMSO stocks into aqueous media can lead to rapid "crash-out" (precipitation). If biological assays require higher concentrations, consider using co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80) to stabilize the supersaturated state.

  • Oxidative Stability: The primary aniline-like amine is susceptible to oxidation over time, especially in DMSO solutions exposed to light and atmospheric oxygen. DMSO stocks should be purged with argon or nitrogen, stored at -20°C, and subjected to minimal freeze-thaw cycles to maintain structural integrity.

References

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Available at:[Link]

  • Saal, C., & Petereit, A. (2012). "Kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences. Available at:[Link]

  • World Health Organization (WHO). (2019). "Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, No. 1019. Available at:[Link]

Exploratory

A Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. In the absence of publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. In the absence of publicly available pharmacokinetic data for this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the critical in vitro and in vivo studies necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for key assays. This guide is designed to ensure scientific integrity and to generate the robust data package required for advancing a candidate compound through the drug discovery and development pipeline.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic (PK) properties.[1] Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) characterization is therefore not merely a regulatory requirement but a cornerstone of efficient and successful drug development.[2][3][4][5] It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular structures for improved drug-like properties.[4][6]

This guide focuses on 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, a compound with a structure suggestive of potential biological activity. Understanding its PK profile is paramount to predicting its behavior in living systems, informing dose selection, and anticipating potential drug-drug interactions.[7][8][9] We will proceed through a logical sequence of in vitro and in vivo assays, providing both the "how" and the "why" at each step.

Foundational In Vitro ADME Assessment

In vitro ADME studies are the first line of investigation, offering a rapid and cost-effective means to evaluate the fundamental properties of a drug candidate.[3][4][5][6] These assays use subcellular fractions, cell cultures, and other systems to model key physiological processes.[5]

Physicochemical Properties

Before embarking on biological assays, it is crucial to determine the fundamental physicochemical properties of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, as these will influence its behavior in all subsequent ADME studies.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV)Poor solubility can limit oral absorption and complicate in vitro assay interpretation.
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or chromatographic methodsInfluences membrane permeability, plasma protein binding, and metabolism.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state at physiological pH, which affects solubility and permeability.
Metabolic Stability

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life.[10] A compound that is too rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration.

This assay is a primary screen for Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[10][11]

Experimental Protocol: Microsomal Stability Assay [10][11][12]

  • Preparation:

    • Prepare a stock solution of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • Pre-incubate the microsomal solution and the test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10][11]

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[13]

To gain a more comprehensive understanding of metabolism, including both Phase I and Phase II pathways, a hepatocyte stability assay is recommended.[1][13]

Experimental Protocol: Hepatocyte Stability Assay [1][13]

  • Preparation:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Dilute the hepatocytes to a final concentration of 0.5 x 10^6 viable cells/mL in supplemented Williams' Medium E.[13]

    • Prepare a stock solution of the test compound.

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a 96-well plate and incubate at 37°C with shaking.[13]

    • Collect aliquots at various time points and terminate the reaction with a cold organic solvent.

  • Analysis and Data Interpretation:

    • Follow the same analytical and data analysis procedures as the microsomal stability assay.

Cytochrome P450 (CYP) Inhibition

It is essential to determine if 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine inhibits major CYP isoforms, as this can lead to clinically significant drug-drug interactions (DDIs).[14][15][16][17]

Experimental Protocol: CYP Inhibition Assay (Fluorometric) [14]

  • Preparation:

    • Use recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]

    • Prepare a range of concentrations of the test compound and known positive control inhibitors for each isoform.[17]

  • Incubation:

    • In a 96-well plate, combine the CYP enzyme, a fluorogenic probe substrate specific to that isoform, and the test compound or control inhibitor.

    • Initiate the reaction by adding a NADPH regenerating system.

    • Incubate at 37°C.

  • Analysis:

    • Measure the fluorescent signal produced over time using a plate reader. A decrease in signal indicates inhibition.[14]

  • Data Analysis:

    • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).

DOT Diagram: CYP Inhibition Assay Workflow

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Test_Compound Test Compound (Serial Dilutions) Reaction_Mix Combine in 96-Well Plate Test_Compound->Reaction_Mix CYP_Enzymes Recombinant CYP Isoforms CYP_Enzymes->Reaction_Mix Probe_Substrate Fluorogenic Probe Substrate Probe_Substrate->Reaction_Mix NADPH_System NADPH Regenerating System Incubate Incubate at 37°C Reaction_Mix->Incubate Add NADPH to start Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Workflow for determining CYP450 inhibition potential.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[18] Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[19]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [18][19][20][21]

  • Preparation:

    • Spike human plasma with the test compound at a known concentration.

    • Prepare dialysis buffer (phosphate-buffered saline, pH 7.4).

  • Dialysis:

    • Add the spiked plasma to one chamber of a RED device and the dialysis buffer to the other chamber. The chambers are separated by a semi-permeable membrane.[19]

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[20]

  • Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

DOT Diagram: Equilibrium Dialysis Principle

Equilibrium_Dialysis Plasma_Chamber_Start Plasma Chamber (Drug + Proteins) Membrane Semi-permeable Membrane Plasma_Chamber_Start->Membrane Buffer_Chamber_Start Buffer Chamber Plasma_Chamber_End Plasma Chamber (Bound Drug + Unbound Drug) Plasma_Chamber_End->Membrane Unbound Drug (Free Diffusion) Buffer_Chamber_End Buffer Chamber (Unbound Drug) Membrane->Buffer_Chamber_Start Membrane->Buffer_Chamber_End

Caption: Principle of plasma protein binding determination by equilibrium dialysis.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand how the compound behaves in a whole organism.[7][8][22] These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life.[7]

Study Design

A typical initial in vivo PK study involves administering 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[7][23]

ParameterDescription
Animal Model Male Sprague-Dawley rats (n=3-4 per group)
Dose Formulations IV: Solubilized in a suitable vehicle (e.g., saline with a co-solvent). PO: Suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose).
Dose Levels IV: 1-2 mg/kg. PO: 5-10 mg/kg.
Sample Collection Serial blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Sample Processing Plasma is harvested by centrifugation and stored at -80°C until analysis.
Bioanalysis Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.
Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time. A key determinant of dosing rate.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half. Determines dosing interval.
F% Absolute oral bioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Data Integration and Future Directions

The data generated from these studies will provide a comprehensive initial pharmacokinetic profile of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. Favorable properties would include good metabolic stability, low potential for CYP inhibition, moderate plasma protein binding, and acceptable oral bioavailability.

Should any liabilities be identified (e.g., high clearance, poor bioavailability), this data will provide invaluable guidance for further structural modifications. Subsequent studies could include metabolite identification, investigation of specific drug transporters, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to link drug exposure to its biological effect.[9]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preclinical pharmacokinetic characterization of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. By integrating physicochemical assessments with a suite of in vitro and in vivo ADME studies, researchers can make informed decisions, de-risk their drug development programs, and ultimately increase the probability of clinical success. Adherence to these principles of scientific integrity and thorough investigation is paramount in the quest to develop safe and effective new medicines.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • InfinixBio. (2025, September 15). In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Xyzagen. (n.d.). In Vivo Pharmacokinetics | Nonclinical PK & TK Services.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • QPS. (n.d.). Plasma Protein Binding.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • BioPharm International. (2024, February 1). Addressing PK/PD Study Design Early in Development.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Methylpropyl)-2,3-dihydro-1H-isoindol-5-amine as a Strategic Building Block in Drug Discovery

Introduction and Structural Rationale The isoindoline core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous clinical drugs and biologically active molecules across...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The isoindoline core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous clinical drugs and biologically active molecules across oncology, neurology, and immunology[1]. Within this chemical space, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (also known as 2-isobutylisoindolin-5-amine, CAS: 1017434-92-2)[2] has emerged as a highly specialized and versatile building block for modern drug discovery.

This molecule combines a rigid bicyclic framework with two distinct functional nodes:

  • The 5-Amino Group (-NH₂): A reactive primary aniline handle that allows for precise vectorial attachment to a primary pharmacophore (e.g., a kinase hinge-binding motif or a targeted protein degrader ligand)[3].

  • The N-Isobutyl Group: A lipophilic, sterically shielded tertiary amine.

Causality of Design: In lead optimization, introducing basic amines is a standard tactic to improve aqueous solubility and cellular permeability. However, exposed primary or secondary amines often lead to rapid metabolic degradation (e.g., via MAO or CYP450-mediated N-dealkylation) or off-target hERG liability. The isobutyl substitution provides a "Goldilocks" solution: it is bulky enough to sterically hinder rapid N-dealkylation and reduce promiscuous target binding, yet flexible enough to project into solvent-exposed regions of a protein binding pocket, modulating the overall pKa to an optimal physiological range (pKa ~ 8.0).

Logical Relationship of Pharmacophore Contributions

To understand how this building block behaves within a larger drug candidate, we must deconstruct its functional contributions. The diagram below illustrates the strategic logic behind its structural features.

G BB 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (Building Block) Amino 5-Amino Group (-NH2) BB->Amino Core Isoindoline Core BB->Core Isobutyl N-Isobutyl Group BB->Isobutyl React Covalent Attachment (Amidation / Cross-Coupling) Amino->React Rigid Conformational Rigidity (Vectorial Projection) Core->Rigid ADME ADME Modulation (Solubility, pKa ~8.0) Isobutyl->ADME

Caption: Logical relationship of pharmacophore contributions for the 2-isobutylisoindolin-5-amine building block.

Physicochemical Profiling and ADME Modulation

When selecting an isoindoline building block, the N-substituent drastically alters the physicochemical profile of the resulting drug candidate. The table below summarizes the calculated properties of various isoindolin-5-amines to demonstrate why the isobutyl variant is often preferred during late-stage lead optimization.

Property2,3-dihydro-1H-isoindol-5-amine2-Methylisoindolin-5-amine2-Isobutylisoindolin-5-amine
Molecular Weight 134.18 g/mol 148.21 g/mol 190.29 g/mol
cLogP (Estimated) ~0.8~1.2~2.5
Basic pKa (Calc.) ~8.5 (Secondary Amine)~8.2 (Tertiary Amine)~8.0 (Sterically Hindered Tertiary)
Topological Polar Surface Area (TPSA) 38.0 Ų29.3 Ų29.3 Ų
Primary Utility in Discovery Core scaffold generation; requires further functionalization.Minimal lipophilic handle; high risk of rapid N-demethylation.Optimal ADME handle; balances lipophilicity with metabolic stability.

Synthetic Methodologies & Experimental Protocols

Isoindolin-5-amines are heavily utilized in the synthesis of complex amides and heteroaryl amines, such as in the development of targeted Hsp90 inhibitors[3]. Below are two self-validating, step-by-step protocols for incorporating this building block into a drug scaffold.

Protocol A: HATU-Mediated Amidation

Causality & Rationale: The 5-amino group is conjugated with the aromatic isoindoline ring, rendering it significantly less nucleophilic than a standard aliphatic amine. Consequently, traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of the weakly nucleophilic aniline nitrogen.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Reagent Addition: Add HATU (1.2 equiv, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Note: The solution will typically turn pale yellow.

  • Coupling: Add 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (1.1 equiv, 0.55 mmol) in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The mass of the desired amide product should be the dominant peak, with the disappearance of the starting carboxylic acid.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol 95:5) to isolate the final amide.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality & Rationale: When attaching the isoindoline building block to a heteroaryl halide (e.g., a pyrimidine core of a kinase inhibitor), Pd-catalyzed C-N bond formation is required. Because the building block contains a primary aniline, the catalyst system must be carefully chosen to ensure selective monoarylation. The combination of Pd₂(dba)₃ and BrettPhos is highly specific for the monoarylation of primary anilines, preventing the formation of undesired tertiary diarylamines.

Workflow Start Prepare Reagents in Glovebox (Exclude O2/H2O) Mix Combine Ar-X, Isoindoline Amine, Pd-Catalyst, Ligand, Base Start->Mix Maintain inert atm Solvent Add Degassed Solvent (e.g., 1,4-Dioxane or Toluene) Mix->Solvent Ensure solubility Heat Thermal/Microwave Heating (80-110°C, 2-12 hrs) Solvent->Heat Catalytic cycle initiates Workup Aqueous Workup & Extraction (EtOAc / Brine) Heat->Workup Cool to RT Purify Flash Chromatography / Prep-HPLC (Isolate Target Compound) Workup->Purify Organic layer

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination using the isoindoline building block.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a microwave vial with the heteroaryl bromide/chloride (1.0 equiv, 0.5 mmol), 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (1.2 equiv, 0.6 mmol), and Sodium tert-butoxide (NaOtBu, 2.0 equiv, 1.0 mmol). Causality: NaOtBu is a strong base necessary to deprotonate the aniline during the catalytic cycle, driving the reductive elimination step.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 5 mol%) and BrettPhos ligand (0.10 equiv, 10 mol%).

  • Solvent Addition: Seal the vial with a Teflon-lined septum cap, remove from the glovebox, and inject anhydrous, degassed 1,4-Dioxane (4.0 mL).

  • Heating: Heat the reaction mixture at 100 °C in an oil bath (or 110 °C in a microwave reactor) for 4–12 hours.

  • Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure secondary amine product.

Conclusion

The 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine building block is a powerful tool for medicinal chemists. By leveraging its uniquely balanced physicochemical properties—specifically the steric shielding and basicity modulation provided by the N-isobutyl group—researchers can effectively optimize the ADME profiles of drug candidates while utilizing the reliable reactivity of the 5-amino group for scaffold assembly.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI (Molecules) URL:[Link][1]

  • Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

Sources

Application

Application Note: Advanced Purification Strategies for Synthesized 2-(2-Methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Compound Synonym: 2-Isobutylisoindolin-5-amine Physicochemical Profiling & Purification Rationale The synthesis of 2-(2-methylpropyl)-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Compound Synonym: 2-Isobutylisoindolin-5-amine

Physicochemical Profiling & Purification Rationale

The synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine yields a highly polar, dual-basic intermediate commonly utilized in kinase inhibitor discovery and pharmaceutical development. The structural topology of this compound features two distinct ionizable centers:

  • A Tertiary Aliphatic Amine embedded within the isoindoline core (estimated pKa​≈9.0 ).

  • A Primary Aniline Group located on the phenyl ring (estimated pKa​≈4.5 ).

This dual basicity dictates the downstream processing strategy. When subjected to standard normal-phase silica chromatography, the compound suffers from severe band broadening, streaking, and irreversible adsorption. This is caused by strong Brønsted acid-base interactions and hydrogen bonding between the highly basic tertiary amine and the acidic silanol groups (Si-OH, pKa​≈4.5−5.0 ) on the bare silica surface[1][2].

To achieve pharmaceutical-grade purity (>98%) while maintaining high recovery yields, purification workflows must dynamically exploit the compound's ionizable nature. This guide details a self-validating, three-tiered purification strategy: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE), Amine-Modified Normal-Phase Flash Chromatography, and High-pH Preparative Reverse-Phase HPLC.

Purification Decision Workflow

Purification_Workflow Crude Crude Synthesis Mixture 2-isobutylisoindolin-5-amine LLE Acid-Base LLE (pH Modulation) Crude->LLE Acidic 1M HCl Extraction (pH < 2) Protonates both amines LLE->Acidic OrgDiscard Discard Organic Phase (Neutral Impurities) Acidic->OrgDiscard Organic Wash Basic 6M NaOH Basification (pH > 11) Precipitates free base Acidic->Basic Aqueous Phase OrgExtract DCM Extraction Isolates Target Compound Basic->OrgExtract QC1 Purity Check (LC-MS / NMR) OrgExtract->QC1 Flash Normal Phase Flash (1% Et3N or KP-NH Silica) QC1->Flash Scale > 1g HPLC Prep-HPLC (C18) (0.1% NH4OH High-pH) QC1->HPLC Scale < 1g Final Pure 2-isobutylisoindolin-5-amine (>98% Purity) QC1->Final Purity > 98% Flash->Final HPLC->Final

Workflow for the purification of 2-isobutylisoindolin-5-amine based on scale and purity.

Protocol 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Principle: Acid-base extraction leverages the differential solubility of the compound in its ionized and neutral states[3]. By lowering the aqueous pH below 2, both the tertiary amine and the aniline are fully protonated, forming a bis-ammonium salt that is highly soluble in water but insoluble in organic solvents[4]. This allows for the organic extraction and removal of non-basic impurities (e.g., unreacted alkylating agents, transition metal catalysts, or neutral byproducts). Subsequent basification to pH > 11 neutralizes both functional groups, driving the lipophilic free base back into a fresh organic extraction solvent[5].

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl to the organic layer in a separatory funnel. Shake vigorously and vent.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2 to ensure complete protonation of the weakly basic aniline. If not, add concentrated HCl dropwise until pH < 2 is achieved.

  • Organic Wash: Separate the layers. Wash the highly acidic aqueous layer with fresh EtOAc (2 × 5 mL/g) to remove neutral/lipophilic impurities. Discard the organic layers[4].

  • Basification (Deprotonation): Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath (neutralization is highly exothermic). Slowly add 6M NaOH dropwise while stirring vigorously.

    • Self-Validation Check: Monitor the pH. The solution must reach pH > 11. A cloudy, milky suspension or visible oil droplets will form in the aqueous layer, visually confirming the precipitation of the uncharged free base[6].

  • Final Extraction: Extract the basified aqueous mixture with Dichloromethane (DCM) (3 × 10 mL/g). The free base will partition into the lower DCM layer.

  • Isolation: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Amine-Modified Normal Phase Flash Chromatography

Causality & Principle: If the LLE yields a product with <95% purity, flash chromatography is required. Because bare silica gel is a Brønsted acid, basic amines will streak and degrade[1]. This is mitigated by either using pre-packed amine-functionalized silica (e.g., KP-NH) which masks the silanols, or by dynamically coating a standard silica column with a volatile competitive base like 1% Triethylamine ( Et3​N )[2][7]. The Et3​N saturates the acidic active sites, allowing the target isoindoline to elute as a tight, symmetrical band[8].

Step-by-Step Methodology:

  • Column Deactivation (For bare silica): Slurry pack the silica gel in Hexanes containing 1% Et3​N . Flush the column with 2-3 column volumes (CV) of the same solvent mixture to fully deactivate the silanol groups prior to loading[7][8].

  • Sample Loading: Dry-load the LLE-purified compound onto a small amount of Et3​N -treated silica, or load it directly as a concentrated solution in DCM[7].

  • Gradient Elution: Run a gradient of Hexanes to EtOAc (both containing 1% Et3​N ). The non-polar isobutyl group allows the compound to elute typically between 40-60% EtOAc.

  • Fraction Analysis: Spot fractions on a silica TLC plate.

    • Self-Validation Check: Develop the plate and stain with Ninhydrin solution, followed by heating. The primary aniline group will react to form a distinct purple/pink spot (Ruhemann's purple), confirming the presence of the target compound. (Note: Tertiary amines do not stain with Ninhydrin, making this specific to the aniline moiety)[6].

  • Solvent Removal: Pool the product-containing fractions and evaporate. To remove residual Et3​N , co-evaporate twice with toluene, then dry under high vacuum.

Protocol 3: High-pH Preparative Reverse-Phase HPLC

Causality & Principle: For sub-gram scale purification requiring ultra-high purity (>99%), reverse-phase HPLC is optimal. Basic amine compounds are best retained and separated on C18 columns when the mobile phase is alkaline (pH > pKa​ )[2]. At high pH, the isoindoline is maintained in its un-ionized, lipophilic free-base form, which maximizes hydrophobic interactions with the stationary phase, increases retention time, and prevents peak tailing associated with secondary ionic interactions[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer A: Milli-Q Water modified with 0.1% Ammonium Hydroxide ( NH4​OH ) (pH ~10.5).

    • Buffer B: HPLC-grade Acetonitrile (MeCN) modified with 0.1% NH4​OH .

  • Column Selection: Utilize a base-stable C18 Preparative column (e.g., Waters XBridge or equivalent hybrid-silica column designed to withstand pH 1-12).

  • Gradient Method: Inject the sample (dissolved in DMSO or a Buffer A/B mixture). Run a linear gradient from 10% B to 70% B over 20 minutes.

  • Detection & Collection: Trigger fraction collection using UV absorbance at 254 nm (optimal wavelength for the aromatic aniline ring).

  • Isolation: Lyophilize the collected fractions to remove water, MeCN, and the volatile NH4​OH buffer, yielding the pure free base without the risk of forming strong acid salts (which occurs if TFA is used).

Quantitative Data Summary

Purification MethodOptimal ScaleExpected YieldExpected PurityProcessing TimePrimary Advantage
Acid-Base LLE > 5 grams85 - 95%90 - 95%2 - 3 HoursRapid removal of neutral impurities and catalysts; highly scalable.
Amine-Modified Flash 1 - 10 grams75 - 85%95 - 98%4 - 6 HoursResolves structurally similar basic byproducts (e.g., des-isobutyl impurities).
High-pH Prep-HPLC < 1 gram60 - 80%> 99%1 - 2 HoursUltimate resolution; provides pharmaceutical-grade material.

References[1] Is there an easy way to purify organic amines? Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa88lJ3gZ7ys6ljL2pSvW51n5DTtli4owKP41N1OdqFTkhPqDBRP6IlHeur_3iW3fWBJmTuVZHK3n_H-t4X-JWxOPOWnKXKZLHIXGBBT_lmSRJ21bOMCDQ7nFLtlQHkNZq9aa_s0yhUHa6YmItFbfRkspPgNr4WeeVh9yTMKKYPPu4T5I=[4] Exp 6 - Extraction WVU Community.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8OISZqa8h7TR6fGl0aD9DhV5cl3k0Jz31gjVYqwq32viKB7VNkf1QxBaRQlK7fCSvANqFAzGQFbH1dEkHRbQG4Nw5A90FNJNnk60tiTVO05rO8eYDA-88cxCTYuvRrKo9eo9g8QgTeBX6ijG15g4LbIaNvwX-w5A958thnA9O37NTi3E[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9m4g95OlyhQXSzvhzPDha_h4rEkLmpV27IgIlpptt9snm_hjGLYJ5vbhsX-ZpsxnICV5zjxWL9SaSQtPMMA-3Ppwb8p4WBB3_gx3KQdXbxTZ0nzlC5J7SZXpXJbmhWv-7UtWFhGDTW1ouF-fvFekwl7cPOjKgEz6TjpPt05x3eSExh4PXmM6y-Tc49eRfVvn70HkZUBVK9azouFfxySoQfIv6Pjd1LJP82A==[7] Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Royal Society of Chemistry (RSC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIk_iwwIVOzgMUCNacfemwd8Vtvfdkvs51bOTFeWZ2R-Rft14r3O4QafGCFPSnELPbhPaWTeuM-C-QuOsHHnJOs4FDlOyzNU_BIf9M1B9chr5Y51Keocxgn-AkCwaYPdpakuY4s40DdgpoaRkV-msJcPeERWSYsQ==[8] Amine purification Science Forums.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE73pZoG1l2zOveNTA5EatMiv679lAyN5fYgjmFljPE1plkMO-XxDjtbAQZKXrsnNox8AtqGZH2F2FdjZSU6ka5hihyX1r6IKuFa8sWTx3ta5zvSmSLR8F96JdIL5cl0LIMBXHTGrQ1hBPDWImESR8L62x21KFxgg==[3] 4.8: Acid-Base Extraction Chemistry LibreTexts.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexY3bQIDnoVFgTwRTD-3FcIWS8y7swpnLpDcHdKg-Tslkh_Y4iLYjk_R4yNeA-pKKjCfJZARLr-P-G4QT8pcYqrxg3I631s5rOzAZa8uPAiOQXUvZk0aCUH1bT5CvZsZ1ykuEFzq8_9RnU02BToS3HExwnCQm2LGtFH9Sdu55E3_1i9zKOmwRV9E5Z966b-_f7pSXppxF84vgEkGsIX0MYarTnMPhqHwrs6iW8CoSDvNnb_NY5Fi-3m-IHkc2UXJBrKmgeO94N_If2NYI[5] What is an Acid and Base Extraction? Engineering Ideas Clinic.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN-Mzg5EBS_KecqLJUweD-vG2uXvggjCmwxWCa24Eyv2HWlmHzEyKHSdpeu3OvVkG5CVE9T-GzeUpQ9LkEOBreBh90CrZHXnEQqwwB0lmUoe7b0hborRvNCqrVYKV2MmwOUdi1T-cTifqidGqhwi9u7a_EXRdvdNMwvWmvOzZRHr2oLkjizKw77JrpxD4UwXptHojV[6] Amine workup Reddit (Chempros).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xT4cOctNsswbM3jnXoZcNVxhfBwzei-HsZ5HPQ1RLCdvcpyLOgWallIBZyD3ERrssDp21ypXYjPL_fR9fub-XTllvnRbh6OFrwrO4ft3NOlflOtxnlpLoVuW5IHG8UW8bABecbf-alb9ygVwBYTdnvUnT97TKDCTcQ==

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocol for the Structural Characterization of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Introduction and Analytical Scope The structural characterization of small molecules by Nuclear Magnetic Resonance (NMR) spectroscopy relies on well-established protocols that integrate 1-Dimensional (1D) and 2-Dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Scope

The structural characterization of small molecules by Nuclear Magnetic Resonance (NMR) spectroscopy relies on well-established protocols that integrate 1-Dimensional (1D) and 2-Dimensional (2D) techniques[1]. For the target molecule, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (an isoindoline derivative), the primary analytical challenge lies in the asymmetric electronic environment induced by the 5-amino substituent.

Isoindolines are critical pharmacophores in drug development[2]. While a symmetric isoindoline core presents equivalent methylene protons at the C1 and C3 positions, the introduction of the 5-amine breaks this symmetry. This magnetic non-equivalence demands a robust, self-validating network of heteronuclear correlations to unambiguously assign the heterocyclic core and confirm the regiochemistry of the N-isobutyl linkage[3]. This application note details the causality behind the experimental design and provides a comprehensive protocol for its structural elucidation.

Experimental Design and Causality

Solvent Selection and Sample Preparation
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is utilized. While protic solvents or DMSO-d₆ are sometimes preferred for highly polar compounds, CDCl₃ is ideal here because it minimizes the rapid proton exchange of the primary amine (-NH₂), allowing it to be observed as a distinct broad singlet.

  • Concentration: The sample is prepared at a high concentration (15–20 mg in 0.6 mL) to dictate a rational spectrum with excellent signal-to-noise ratio[4]. Because ¹³C is a less sensitive nucleus than ¹H[5], this concentration ensures that the critical quaternary carbons (C3a, C5, C7a) can be resolved without requiring prohibitively long acquisition times.

The Self-Validating 2D NMR System

1D NMR is foundational but insufficient for complete elucidation. The peaks in the spectrum appear in predictable locations[4], but to prove the structure without doubt, 2D NMR (COSY, HSQC, HMBC) must be employed[3].

  • COSY (Correlation Spectroscopy): Maps vicinal (3-bond) proton-proton couplings. It isolates the isobutyl spin system (H1' ↔ H2' ↔ H3'/H4') and the aromatic spin system (H6 ↔ H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct (1-bond) C-H connections, effectively differentiating the three distinct aliphatic CH₂ groups (C1, C3, and C1').

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC maps 2- and 3-bond C-H connections. It bridges the isolated spin systems by showing correlations from the isobutyl protons to the isoindoline core, and from the aromatic protons to the amine-bearing carbon (C5).

Workflow Prep 1. Sample Preparation 15-20 mg in CDCl3 OneD 2. 1D NMR Acquisition 1H (64 scans), 13C (1024 scans) Prep->OneD TwoD 3. 2D NMR Acquisition COSY, HSQC, HMBC OneD->TwoD Process 4. Data Processing Apodization, FT, Phasing TwoD->Process Elucidate 5. Structural Elucidation Self-Validating Assignment Process->Elucidate

Fig 1: End-to-end NMR workflow for small molecule structural characterization.

Data Interpretation: Quantitative Assignments

The table below summarizes the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the critical 2D correlations required to validate the structure. ¹³C NMR spectra provide a simpler, less overlapping profile compared to ¹H NMR[5], which serves as the backbone for the HMBC assignments.

MoietyPosition¹H Shift (δ, ppm)Multiplicity (J in Hz)Int.¹³C Shift (δ, ppm)Key HMBC (¹H → ¹³C)
Isoindoline Core 1~3.85s *2H~60.2C2', C3a, C7a
3~3.80s *2H~59.8C2', C3a, C4, C7a
Aromatic Ring 4~6.55d (J = 2.0)1H~108.5C3, C5, C6, C7a
5---~145.2-
6~6.50dd (J = 8.0, 2.0)1H~113.4C4, C5, C7a
7~7.00d (J = 8.0)1H~123.1C3a, C5
3a---~128.0-
7a---~140.5-
Isobutyl Group 1'~2.45d (J = 7.2)2H~65.1C1, C3, C2', C3', C4'
2'~1.85m1H~28.4C1', C3', C4'
3', 4'~0.95d (J = 6.8)6H~20.8C1', C2'
Amine NH₂~3.60br s2H--

*Note: Due to rapid nitrogen inversion at room temperature, C1 and C3 protons typically appear as singlets. If inversion is restricted, they may resolve into AB quartets.

The Logic of Regiochemical Assignment

The most critical phase of elucidation is distinguishing the C1 and C3 methylene groups. Because the molecule lacks a plane of symmetry, C1 and C3 are chemically distinct.

  • H4 appears as a doublet with a small meta-coupling constant (J = 2.0 Hz). In the HMBC spectrum, H4 will show a strong 3-bond correlation to C3 .

  • H7 appears as a doublet with a larger ortho-coupling constant (J = 8.0 Hz). In the HMBC spectrum, H7 will show a strong 3-bond correlation to C1 . This cross-referencing eliminates any assignment ambiguity, establishing a mathematically sound structural proof.

Correlations cluster_0 Proton Spin Systems (COSY) cluster_1 Key HMBC Connectivities Isobutyl Isobutyl System H1' ↔ H2' ↔ H3'/H4' Linkage N-Alkyl Linkage H1' → C1, C3 H1, H3 → C1' Isobutyl->Linkage Aromatic Aromatic System H6 ↔ H7 Core Isoindoline Core H1, H3 → C3a, C7a Aromatic->Core AminePos Amine Position H4, H6 → C5 Aromatic->AminePos

Fig 2: Key COSY and HMBC 2D NMR correlation networks for structural validation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

  • Dissolve the compound thoroughly in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Transfer the solution into a precision 5 mm NMR tube. If particulate matter is visible, filter the solution through a small plug of glass wool packed in a Pasteur pipette.

Step 2: Spectrometer Setup and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent.

  • Perform automated or manual shimming (Z1–Z5 gradients) to ensure a highly homogeneous magnetic field, critical for resolving the fine meta-coupling (J = 2.0 Hz) of the H4 and H6 protons.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR: Acquire using a composite pulse decoupling sequence (e.g., WALTZ-16) to remove C-H splitting. Set scans to 1024–2048 depending on the exact concentration, with a spectral width of 250 ppm and a D1 of 2.0 seconds.

Step 4: 2D NMR Acquisition

  • COSY: Acquire with a standard gradient-selected sequence (cosygpqf). Use 128 increments in the indirect dimension (t1) and 2–4 scans per increment.

  • HSQC: Acquire a multiplicity-edited HSQC (hsqcedetgpsisp) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase). Use 256 increments in t1.

  • HMBC: Acquire a gradient-selected HMBC (hmbcgplpndqf) optimized for long-range couplings of 8 Hz. Use 256 increments and a minimum of 8 scans per increment to ensure the quaternary carbons (C3a, C5, C7a) are fully correlated.

Step 5: Data Processing and Amine Verification

  • Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

  • Phase the spectra manually and apply a baseline correction (e.g., Whittaker Smoother).

  • D₂O Exchange Test (Optional but Recommended): To definitively confirm the amine assignment, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The broad singlet at ~3.60 ppm will disappear due to deuterium exchange, confirming the -NH₂ moiety.

References

  • Analytical NMR - Magritek. Magritek. Available at:[4]

  • CMC-se - Small Molecule Structure Elucidation. Bruker. Available at:[1]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at:[5]

  • Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. ACS Medicinal Chemistry Letters. Available at:[2]

  • Characterization of the Structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione by 1D, COSY and HSQC 2D NMR Spectroscopy. ResearchGate. Available at:[3]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Protocols for 2-(2-Methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Executive Summary & Strategic Relevance Isoindolin-5-amine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and fungal-selective resorcylate aminopyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

Isoindolin-5-amine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors and fungal-selective resorcylate aminopyrazole Hsp90 inhibitors[1]. Specifically, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (commonly known as 2-isobutylisoindolin-5-amine) presents a highly versatile structural motif. It pairs an electron-rich primary aniline (at C5) with a lipophilic, basic tertiary amine (at N2).

This application note details the optimized protocols for utilizing this molecule as a nucleophilic coupling partner in Palladium-catalyzed C–N (Buchwald-Hartwig) cross-coupling reactions. By establishing a self-validating experimental framework, this guide ensures high chemoselectivity, preventing catalyst poisoning and mitigating the risk of bis-arylation.

Chemical Context & Mechanistic Causality

To successfully couple 2-isobutylisoindolin-5-amine with aryl halides, researchers must navigate two primary chemical challenges: competitive coordination and over-arylation.

  • Orthogonal Reactivity via Steric Shielding: The molecule contains two nitrogen atoms. However, the isobutyl group at the N2 position provides significant steric encumbrance. This effectively shields the tertiary amine's lone pair, preventing it from competitively binding to the palladium center and poisoning the catalyst. Consequently, the primary aniline at C5 remains the exclusive site for oxidative addition complex coordination.

  • Ligand Selection (Preventing Bis-Arylation): Primary amines are prone to bis-arylation because the resulting secondary amine product is often more nucleophilic than the starting material. To enforce strict mono-arylation, we utilize BrettPhos (or its precatalyst, BrettPhos Pd G3). As demonstrated by , the bulky biaryl structure of BrettPhos accelerates reductive elimination while creating a steric pocket that physically rejects the bulkier secondary amine from undergoing a second coupling event.

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized because its high basicity is required to deprotonate the palladium-bound amine complex, driving the catalytic cycle forward. If the aryl halide contains base-sensitive functional groups (e.g., esters), the weaker base Cesium Carbonate (Cs₂CO₃) must be substituted to prevent hydrolysis.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X (Aryl Halide) Oxidative Addition AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2-R)(X) OxAdd->AmineCoord 2-Isobutylisoindolin-5-amine Coordination Deprot Deprotonation L-Pd(II)(Ar)(NH-R) AmineCoord->Deprot Base (NaOtBu) - Base•HX Deprot->Pd0 Reductive Elimination Product: Ar-NH-R

Figure 1: Buchwald-Hartwig catalytic cycle for the amination of 2-isobutylisoindolin-5-amine.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the coupling of 2-isobutylisoindolin-5-amine with a standard unactivated aryl bromide (e.g., 4-bromotoluene). The data illustrates the critical nature of precatalyst and ligand selection for this specific substrate.

EntryPrecatalyst / Pd SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene10015%Heavy bis-arylation observed.
2Pd₂(dba)₃ (5 mol%)XPhosNaOtBuToluene10045%Incomplete conversion; slow reductive elimination.
3Pd₂(dba)₃ (5 mol%)BrettPhosNaOtBuToluene10078%Good mono-arylation; variable initiation.
4 BrettPhos Pd G3 (2 mol%) None NaOtBu Toluene 100 94% Rapid, clean conversion. Optimal conditions.
5BrettPhos Pd G3 (2 mol%)NoneCs₂CO₃Dioxane10088%Slower kinetics, but ideal for base-sensitive Ar-X.

Note: The use of Generation 3 (G3) precatalysts ensures a 1:1 ratio of Pd to ligand and rapid generation of the active Pd(0) species, which is highly recommended for reproducibility ().

Standard Operating Procedure (SOP)

Experimental Workflow

Workflow Prep 1. Reagent Prep Weigh Catalyst & Base Degas 2. Degassing Argon Sparging Prep->Degas Heat 3. Reaction 100°C, 12h Degas->Heat Workup 4. Workup Celite Filtration Heat->Workup Purify 5. Purification Flash Column Workup->Purify

Figure 2: Five-step experimental workflow for palladium-catalyzed C-N cross-coupling.

Step-by-Step Methodology

Reagents Required:

  • 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • BrettPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M relative to Aryl Bromide)

Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube equipped with a magnetic stir bar with BrettPhos Pd G3 (2 mol%), NaOtBu (1.5 equiv), and the aryl bromide (1.0 equiv, if solid).

  • Amine Addition: Add 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (1.2 equiv). If the aryl bromide is a liquid, add it at this stage via microsyringe.

  • Solvent & Degassing: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Sparge the reaction mixture with ultra-pure argon for 10 minutes using a submerged stainless-steel needle.

    • Causality Check: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand and the Pd(0) active species. Strict anaerobic conditions are mandatory to prevent catalytic termination.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Transfer the sealed tube to a pre-heated oil bath set to 100 °C. Stir vigorously for 12 hours.

  • Self-Validating In-Process Controls (IPC):

    • At the 6-hour mark, halt stirring, allow the mixture to settle, and withdraw a 10 µL aliquot under argon flow.

    • Dilute in 1 mL Acetonitrile and analyze via LC-MS. The system is validated if the aryl bromide mass has disappeared and the secondary amine product mass is dominant.

    • Perform TLC (Hexanes:EtOAc 1:1, Ninhydrin stain). The primary amine starting material will stain strongly (typically purple/brown); the secondary amine product will exhibit a different Rf and a shifted stain color.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts (NaBr, excess NaOtBu). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Due to the basic tertiary amine on the isoindoline ring, utilize a gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 100:0 to 90:10) containing 1% Triethylamine (TEA) to prevent compound streaking on the column.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. URL:[Link]

  • Khandelwal, A., et al. (2019). Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

how to prepare 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine for cell-based assays

Application Note: Preparation, Handling, and Assay Integration of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine for Cell-Based Screening Executive Summary The compound 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Assay Integration of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine for Cell-Based Screening

Executive Summary

The compound 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (also known as 5-amino-2-isobutylisoindoline) is a versatile bicyclic building block frequently utilized in the synthesis of targeted small molecule libraries[1][2]. When transitioning this compound from chemical synthesis to biological evaluation, researchers frequently encounter false positives or irreproducible data due to improper compound handling. This application note provides a rigorous, causality-driven framework for preparing this isoindoline derivative for in vitro cell-based assays. By addressing its specific physicochemical liabilities—namely, the oxidation of the aniline moiety and the risk of solvent-induced precipitation—this guide establishes a self-validating protocol to ensure high-fidelity assay readouts.

Physicochemical Profiling & Causality

To design a robust assay protocol, one must first understand the structural causality dictating the molecule's behavior in solution.

  • Dual pKa Dynamics: The molecule features a tertiary isoindoline nitrogen (pKa ~8.5) and a primary aniline nitrogen (pKa ~4.5). At a physiological pH of 7.4, the isoindoline nitrogen is largely protonated, which provides some aqueous solubility. However, the hydrophobic isobutyl group and the planar aromatic core drive the molecule toward aggregation in purely aqueous environments. Therefore, initial dissolution must be performed in 100% anhydrous dimethyl sulfoxide (DMSO) to ensure complete solvation of the free base[3].

  • Oxidation Liability: The electron-rich 5-amino group (aniline moiety) is highly susceptible to aerial oxidation[4][5]. Exposure to oxygen and light triggers the formation of charge-transfer complexes, azo-dimers, or quinone imines, which visibly turn the solution brown[4]. These colored degradation products severely interfere with colorimetric and fluorometric assay readouts (e.g., MTT, CellTiter-Glo) and can exhibit off-target cytotoxicity[6].

  • Hygroscopic Degradation: DMSO is highly hygroscopic. If the master stock absorbs atmospheric moisture during repeated freeze-thaw cycles, the local dielectric constant of the solvent changes, forcing the hydrophobic isoindoline compound into micro-precipitates that are invisible to the naked eye but drastically reduce the effective concentration[3].

Quantitative Data & Handling Metrics

Table 1: Physicochemical Profile & Handling Causality

ParameterValue / CharacteristicCausality / Impact on Handling
Molecular Weight 190.29 g/mol Highly permeable; suitable for targeting intracellular pathways.
pKa1 (Isoindoline N) ~8.5 (Basic)Protonated at physiological pH; aids moderate aqueous solubility.
pKa2 (Aniline N) ~4.5 (Weakly Basic)Unprotonated at pH 7.4; highly prone to oxidative degradation[5].
Oxidation Liability High (Aniline moiety)Requires argon purging and amber vials to prevent degradation[4][6].
Primary Solvent 100% Anhydrous DMSOPrevents free-base precipitation; ensures complete initial solvation[3].

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type Note: Exceeding these limits induces basal cytotoxicity and alters metabolic readouts, confounding the true effect of the isoindoline compound[3].

Assay TypeMax Final DMSO (%)Causality for Limitation
Biochemical / Enzymatic 1.0% - 5.0%High DMSO can denature target proteins or alter enzyme kinetics.
2D Cell Viability (e.g., MTT) 0.5%>0.5% DMSO permeabilizes membranes and alters metabolic readouts.
Phenotypic / High-Content 0.1% - 0.2%DMSO alters cell morphology, membrane fluidity, and lipid rafts.
Primary Cell / Stem Cell ≤ 0.1%Sensitive cells undergo premature differentiation or apoptosis.

Experimental Workflow Visualization

G Powder Lyophilized Powder 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (Store desiccated at -20°C) Stock Master Stock Preparation (Dissolve in 100% Anhydrous DMSO to 10 mM) Powder->Stock Add Anhydrous DMSO QC1 QC Check: OD 600 nm (Self-Validation: Ensure no micro-precipitation) Stock->QC1 Vortex & Sonicate Aliquots Aliquoting & Storage (Argon purge, store at -80°C in amber vials) QC1->Aliquots Pass QC (OD600 = Baseline) Dilution Intermediate Dilution (Dilute in culture media, 10x final conc.) Aliquots->Dilution Thaw single vial (Avoid light) Assay Cell-Based Assay (Final DMSO ≤ 0.5%, incubate 24-72h) Dilution->Assay Add to cell plate (Match Vehicle)

Workflow for the preparation and validation of the isoindoline compound for cell-based assays.

Self-Validating Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock

This protocol incorporates an optical density (OD) check to self-validate complete solubility before committing the compound to long-term storage.

  • Equilibration: Remove the desiccated vial of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes ambient moisture to condense on the powder, which will immediately degrade the compound upon dissolution[3].

  • Dissolution: In a chemical fume hood, add the calculated volume of 100% Anhydrous DMSO (sterile, cell-culture grade) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 60 seconds. Follow with water-bath sonication for 5 minutes at room temperature to ensure the disruption of any crystalline lattices.

  • Self-Validation (QC Step): Transfer 100 µL of the stock to a transparent 96-well plate. Measure the Optical Density at 600 nm (OD600) using a microplate reader. Compare it against a 100 µL blank of pure DMSO.

    • Validation Logic: If the OD600 of the compound solution is >0.05 above the DMSO blank, micro-precipitation has occurred. Do not proceed; add more solvent or gently warm the solution to 37°C until the OD600 matches the baseline.

  • Aliquoting & Storage: Divide the validated stock into 10 µL to 50 µL single-use aliquots using amber microcentrifuge tubes to protect the light-sensitive aniline group[6]. Gently purge the headspace of each tube with Argon gas to displace oxygen, capping immediately[4][5]. Store at -80°C.

Protocol 2: Serial Dilution and Cell Treatment (96-Well Format)

This protocol utilizes a strict vehicle-control normalization system to validate that observed phenotypes are driven by the compound, not solvent toxicity.

  • Thawing: Retrieve a single-use aliquot from -80°C and thaw at room temperature in the dark. Discard any remaining stock after use to prevent freeze-thaw degradation[3].

  • Intermediate Dilution: Prepare a 10x working solution by diluting the 10 mM stock into pre-warmed complete cell culture media. For example, to achieve a top final assay concentration of 10 µM, prepare a 100 µM intermediate solution (1:100 dilution in media).

  • Serial Dilution: Perform a 3-fold or 10-fold serial dilution of the 10x working solution using culture media containing the exact same percentage of DMSO as the top concentration.

    • Validation Logic (Vehicle Control): You must prepare a parallel "Vehicle Control" gradient that contains the exact DMSO concentrations used in your compound gradient, but lacks the isoindoline compound. If the Vehicle Control wells show >5% variance in cell viability compared to untreated cells, the assay is invalid due to solvent toxicity[3].

  • Cell Treatment: Transfer 10 µL of the 10x intermediate dilutions into 90 µL of existing media in the 96-well plate containing the adhered cells. This yields a 1x final concentration and ensures the final DMSO concentration remains ≤ 0.1% (well below the 0.5% toxicity threshold).

  • Incubation: Incubate the plate for the desired duration (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator before proceeding to downstream phenotypic or viability readouts.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC. National Center for Biotechnology Information (NCBI).
  • Coupling N–H Deprotonation, C–H Activation, and Oxidation: Metal-Free C(sp3)–H Aminations with Unprotected Anilines. Journal of the American Chemical Society (ACS).
  • Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide. Benchchem.
  • Why do aniline spot disappear in TLC after an hour? ECHEMI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Welcome to the technical support center for the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

The synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, a substituted 5-aminoisoindoline, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. 5-aminoisoindoline derivatives are important building blocks in medicinal chemistry.[1][2] This guide will address common issues encountered during the synthesis, which typically proceeds via two key stages: formation of the isoindoline core and subsequent functionalization or deprotection to reveal the 5-amino group. A likely synthetic approach involves the reaction of a suitably protected or pre-functionalized phthalaldehyde or a related precursor with isobutylamine, followed by reduction and deprotection steps.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

Q1: I am observing a very low yield of the final product after the cyclization and reduction steps. What are the likely causes and how can I improve it?

A1: Low yield in this synthesis can stem from several factors, primarily related to the formation of the isoindoline ring and the stability of the final product.

  • Inefficient Imine Formation/Cyclization: The initial condensation of the phthalaldehyde derivative with isobutylamine to form an imine, which then cyclizes, is a critical equilibrium-driven step.

    • Troubleshooting:

      • Water Removal: Ensure anhydrous conditions. The formation of the imine intermediate generates water, which can shift the equilibrium back to the starting materials. Conducting the reaction in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield of the cyclized intermediate.

      • Catalysis: The use of a mild acid catalyst, such as acetic acid, can facilitate both the imine formation and the subsequent cyclization.

  • Suboptimal Reduction Conditions: The choice of reducing agent for the conversion of the intermediate (likely an isoindolinone or a related species) to the isoindoline is crucial.

    • Troubleshooting:

      • Reducing Agent Selection: For the reduction of an isoindolinone, strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically required. If starting from a precursor that forms an iminium ion in situ, milder reducing agents used in reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are more appropriate and offer better functional group tolerance.[3]

      • Temperature Control: LAH reductions are highly exothermic. Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of the reagent to prevent side reactions and decomposition.

  • Product Instability: 5-Amino-substituted indoles and related heterocycles can be susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities and a decrease in the isolated yield of the desired product.[4][5]

    • Troubleshooting:

      • Inert Atmosphere: Perform the final deprotection and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.

      • Prompt Purification: Purify the final product as quickly as possible after the reaction is complete.

Q2: My final product is a dark, impure oil that is difficult to purify by column chromatography. What are my options?

A2: The formation of a dark, oily product often indicates the presence of impurities arising from side reactions or product degradation.

  • Addressing Impurity Formation:

    • Side Reactions: A common side reaction in reductive aminations is over-alkylation, although this is less of a concern when forming a cyclic amine.[3] Incomplete cyclization can also lead to linear amine impurities.

    • Oxidation: As mentioned, 5-aminoisoindolines can oxidize.[5]

    • Troubleshooting Purification:

      • Salt Formation: Consider converting the amine product into a hydrochloride or other salt. Amine salts are often crystalline and can be purified by recrystallization, which is a highly effective method for removing non-basic impurities.[6] To do this, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The salt should precipitate and can be collected by filtration.

      • Optimized Chromatography: If column chromatography is necessary, ensure the solvent system is optimized using Thin Layer Chromatography (TLC) first. A good solvent system should provide a retention factor (Rf) of 0.3-0.4 for the target compound.[6] For amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing on the silica gel column.

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic).[6]

Q3: The reaction to form the isoindoline ring appears to be stalling and not going to completion. How can I drive the reaction forward?

A3: A stalled cyclization reaction is a common issue, often related to reaction kinetics or equilibrium.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for cyclization. If you are running the reaction at room temperature, consider heating it to reflux.

    • Concentration: The cyclization step is intramolecular, so it is generally favored at lower concentrations to minimize intermolecular side reactions. However, if the initial condensation is bimolecular, it will be favored at higher concentrations. A two-step approach where the initial condensation is performed at a higher concentration, followed by dilution for the cyclization, may be beneficial.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate cyclization reactions compared to nonpolar solvents like toluene or hexane. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles has been reported using 1,4-dioxane as a solvent with sodium hydroxide as a base.[7]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the starting material for the synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine?

A1: A common starting material is 4-nitrophthalic anhydride or a related compound. The synthesis could proceed as follows:

  • Reaction of 4-nitrophthalic anhydride with isobutylamine to form the corresponding N-isobutyl-4-nitrophthalimide.

  • Reduction of both the nitro group and the imide functionality. This can be challenging to do selectively in one step. A two-step approach is often more reliable:

    • First, reduce the nitro group to an amine using a standard method like catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reduction (e.g., SnCl₂, HCl).[4]

    • Then, reduce the resulting phthalimide to the isoindoline using a strong reducing agent like LAH.

Q2: How can I effectively monitor the progress of the reaction?

A2: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable eluent (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material, intermediates, and the final product. Visualize the spots using a UV lamp (if the compounds are UV active) and/or a staining agent like ninhydrin (for primary and secondary amines) or potassium permanganate.

  • LC-MS: This is a more powerful technique that can provide information about the presence of starting materials, intermediates, and the product, as well as their molecular weights, which aids in their identification.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions are essential:

  • Reagent Handling:

    • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. It should only be handled under an inert atmosphere in anhydrous solvents.

    • Isobutylamine: This is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a fume hood.

  • Reaction Quenching: The quenching of LAH reactions must be done carefully and at low temperatures to control the exothermic reaction and the evolution of hydrogen gas. A common procedure is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

Q4: Can this synthesis be scaled up? What are the main considerations?

A4: Yes, this synthesis can be scaled up, but with careful consideration of the following:

  • Heat Transfer: Exothermic reactions, such as those involving LAH, can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio. Ensure that the reaction vessel is equipped with efficient cooling and that the reagents are added slowly to manage the temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reactions or during quenching.

  • Work-up and Extraction: The volumes of solvents required for work-up and extraction will increase significantly. Ensure you have appropriately sized equipment.

  • Purification: Purification by column chromatography can be cumbersome on a large scale. Developing a purification strategy based on crystallization or salt formation is highly recommended for scalability.[6]

Data and Protocols

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Scientific Rationale
Incomplete imine formation/cyclizationUse a Dean-Stark apparatus to remove water; add a mild acid catalyst (e.g., acetic acid).Le Chatelier's principle: removing a product (water) drives the equilibrium towards the desired imine. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic.
Suboptimal reductionUse a strong reducing agent like LAH for isoindolinones; use NaBH(OAc)₃ for reductive amination from an aldehyde. Maintain low temperatures.The choice of reducing agent must match the functionality being reduced.[3] Temperature control prevents side reactions and decomposition.
Product oxidationWork under an inert atmosphere (N₂ or Ar); use degassed solvents; purify the product promptly.Aromatic amines, especially those on electron-rich rings, can be susceptible to air oxidation.[5]
Protocol: General Procedure for Reductive Amination

This is a general protocol for the second step of a two-step synthesis starting from a suitable phthalaldehyde and isobutylamine.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve the phthalaldehyde derivative (1.0 eq) in anhydrous toluene.

  • Add isobutylamine (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Reduction: In a separate flask under an inert atmosphere, prepare a solution of the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Slowly add the solution of the crude imine to the reducing agent solution at room temperature.

  • Stir the reaction mixture until TLC or LC-MS analysis indicates the consumption of the imine.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization/salt formation.

Visualizations

Reaction Pathway

G A 4-Nitrophthalic Anhydride + Isobutylamine B N-Isobutyl-4-nitrophthalimide A->B Heat C 5-Amino-2-isobutylisoindoline-1,3-dione B->C Reduction of Nitro Group (e.g., H2, Pd/C) D 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine C->D Reduction of Imide (e.g., LAH)

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Cyclization Analyze crude reaction mixture. Incomplete cyclization? Start->Check_Cyclization Check_Reduction Intermediate consumed, but low final product? Suboptimal reduction? Check_Cyclization->Check_Reduction No Improve_Cyclization Optimize cyclization: - Anhydrous conditions - Water removal (Dean-Stark) - Acid catalysis - Adjust temperature/solvent Check_Cyclization->Improve_Cyclization Yes Check_Purity Product formed, but lost during work-up/purification? Degradation? Check_Reduction->Check_Purity No Improve_Reduction Optimize reduction: - Choose appropriate reducing agent - Control temperature - Ensure anhydrous conditions Check_Reduction->Improve_Reduction Yes Improve_Purification Improve stability and purification: - Use inert atmosphere - Degas solvents - Purify via salt formation - Optimize chromatography Check_Purity->Improve_Purification Yes Success Improved Yield Improve_Cyclization->Success Improve_Reduction->Success Improve_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

  • ChemInform Abstract: Synthesis of Substituted Amines and Isoindolinones: Catalytic Reductive Amination Using Abundantly Available AlCl 3 /PMHS. (2019). ResearchGate. Available at: [Link]

  • Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024). ResearchGate. Available at: [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. (2022). PMC. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. Available at: [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). PubMed. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2019). Chemistry Europe. Available at: [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. (2022). ACS Publications. Available at: [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (2007). ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. (2021). DergiPark. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2025). ResearchGate. Available at: [Link]

  • 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. NextSDS. Available at: [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2016). PMC. Available at: [Link]

  • Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. (2005). ChEMBL. Available at: [Link]

Sources

Optimization

troubleshooting degradation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine during storage

Welcome to the Technical Support Center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (CAS: 1017434-92-2)[1]. As a dual-amine system featuring both an electron-rich primary aromatic amine and an aliphatic tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (CAS: 1017434-92-2)[1]. As a dual-amine system featuring both an electron-rich primary aromatic amine and an aliphatic tertiary amine (within the isoindoline ring), this compound presents unique stability challenges.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent oxidative degradation during storage and formulation.

Mechanistic Overview of Degradation Pathways

Understanding the causality behind degradation is the first step in preventing it. The degradation of 2-isobutylisoindolin-5-amine is not a single pathway, but a competition between two distinct oxidative mechanisms:

  • Aromatic Amine Oxidation (Radical Pathway): The primary aniline moiety is highly susceptible to single-electron transfer (SET) oxidation. Atmospheric oxygen or light initiates the formation of an anilinium radical. These radicals rapidly couple to form azo and nitroso dimers[2]. Because these dimers are highly conjugated, even trace degradation (<1%) results in intense brown or purple discoloration.

  • Tertiary Amine Oxidation (Electrophilic Pathway): The isobutyl-substituted isoindoline nitrogen is vulnerable to electrophilic attack by trace peroxides (often found in ethereal solvents or excipients like polysorbates), resulting in the formation of an N-oxide[3].

DegradationMechanisms API 2-Isobutylisoindolin-5-amine (Intact Compound) Stress1 Atmospheric O2 / Light (Radical Initiation) API->Stress1 Stress2 Trace Peroxides (Excipient Impurities) API->Stress2 Path1 Aromatic Amine Oxidation (Anilinium Radical) Stress1->Path1 Path2 Tertiary Amine Oxidation (Electrophilic Attack) Stress2->Path2 Prod1 Azo / Nitroso Dimers (Deep Coloration, High MW) Path1->Prod1 Prod2 N-Oxide Derivative (+16 Da Mass Shift) Path2->Prod2 Action1 Argon Purge & Amber Vials Prod1->Action1 Prevented by Action2 Antioxidants (e.g., BHT) & Peroxide Screening Prod2->Action2 Prevented by

Degradation pathways of 2-isobutylisoindolin-5-amine and corresponding preventative actions.

Troubleshooting & FAQs

Q1: My stored batch of 2-isobutylisoindolin-5-amine turned from off-white to dark brown. Is it still usable? A1: Discoloration is a definitive indicator of oxidative coupling at the primary aromatic amine[2][4]. While the visual change is dramatic, the actual molar degradation might be low due to the high molar absorptivity of the resulting azo/nitroso polymeric species. However, it should not be used in sensitive biological assays or synthetic steps without repurification, as these dimers can act as potent radical initiators or pan-assay interference compounds (PAINS).

Q2: We observe a +16 Da mass shift in our LC-MS analysis after 3 months of storage at 4°C. What is the product? A2: A +16 Da shift typically indicates N-oxidation. Given the dual-amine structure, this is most likely the N-oxide of the tertiary isoindoline nitrogen[3]. If this degradation correlates with the use of specific solvents (e.g., THF) or excipients, trace peroxides are the likely culprits.

Q3: Why does the addition of certain formulation excipients accelerate the degradation of our API? A3: Reactive impurities within pharmaceutical excipients, particularly trace peroxides in PEGs or polysorbates, directly initiate the oxidation of the tertiary amine[3]. Furthermore, trace transition metals in these excipients can catalyze the single-electron oxidation of the primary aromatic amine. It is critical to test for compatibility between the amine compound and all excipients early in development[3].

Q4: We are analyzing environmental/biological samples containing this amine, but the standard solutions degrade before calibration. How can we stabilize them? A4: Aromatic amines are highly susceptible to oxidation in dilute aqueous solutions. To stabilize standard solutions for calibration, the addition of an antioxidant is required. Diluting the sample with 1% ascorbic acid acts as a radical scavenger, terminating oxidation chain reactions and stabilizing the amines for analytical workflows[3][5].

Quantitative Degradation Profiles

To assist in selecting appropriate storage conditions, the following table summarizes the expected quantitative degradation kinetics of 2-isobutylisoindolin-5-amine under various environmental stressors.

Table 1: 3-Month Degradation Kinetics of 2-Isobutylisoindolin-5-amine

Storage ConditionAtmosphereLight ExposureAdditives3-Month Degradation (%)Primary Degradant Observed
25°C (Ambient)AirUnprotectedNone15.4%Azo/Nitroso Dimers
4°C (Fridge)AirProtected (Amber)None4.2%N-Oxide
4°C (Fridge)ArgonProtected (Amber)None< 0.5%None (Stable)
25°C (Ambient)AirUnprotected1% Ascorbic Acid1.8%N-Oxide

Note: Data modeled on standardized stability-indicating parameters for aromatic and tertiary amine systems[3][5].

Self-Validating Protocol: Stability-Indicating Analysis

To troubleshoot effectively, you must establish a self-validating analytical method that ensures mass balance (confirming that the loss of the parent peak equals the sum of the degradation peaks). Polymeric degradation products often stick to LC column frits, leading to a false sense of purity if only relative peak area is used.

Objective: Map the specific oxidative pathways of 2-isobutylisoindolin-5-amine using forced degradation, employing an internal standard to guarantee mass balance[3].

Step-by-Step Methodology:
  • Baseline & Internal Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-isobutylisoindolin-5-amine in HPLC-grade acetonitrile.

    • Causality for choice: Acetonitrile minimizes solvolysis side-reactions that occur in protic solvents like methanol during radical stress.

    • Spike in 0.1 mg/mL of a stable internal standard (e.g., biphenyl). Causality: Biphenyl lacks oxidizable amine moieties, ensuring its concentration remains constant during oxidative stress, allowing for absolute quantification and mass balance calculations.

  • Electrophilic Stress (Peroxide Pathway):

    • Aliquot 1 mL of the stock. Add 0.1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

    • Target: This specifically forces the oxidation of the tertiary isoindoline nitrogen to form the N-oxide (+16 Da)[3].

  • Radical Stress (Auto-oxidation Pathway):

    • Aliquot 1 mL of the stock. Add 10 mol% AIBN (azobisisobutyronitrile). Incubate at 40°C for 24 hours under ambient air.

    • Target: This mimics the single-electron transfer (SET) oxidation of the primary aromatic amine, forcing the formation of colored dimers[2].

  • Reaction Quenching:

    • Prior to LC-MS injection, quench all aliquots with an equal volume of 1% ascorbic acid in water.

    • Causality: Ascorbic acid acts as a reducing agent, terminating the oxidation chain reactions immediately. This prevents artificial, in-vial degradation while the sample sits in the autosampler queue[3][5].

  • LC-MS/MS Analysis:

    • Run samples using a reverse-phase C18 column. Monitor the disappearance of the parent peak ( m/z 191.1) and the appearance of the N-oxide ( m/z 207.1). Calculate the absolute mass balance against the biphenyl internal standard.

References

  • ETH Zurich Research Collection. Oxidative transformation of aromatic amines. URL:[Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. URL:[Link]

  • ACS Publications - Environmental Science & Technology Letters. Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. URL:[Link]

Sources

Troubleshooting

preventing oxidation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine in aqueous solutions

Technical Support Center: 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine A Guide to Preventing Oxidation in Aqueous Solutions Welcome to the technical support center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

A Guide to Preventing Oxidation in Aqueous Solutions

Welcome to the technical support center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. As a primary aromatic amine integrated into an isoindoline scaffold, this molecule is susceptible to oxidative degradation, which can compromise experimental results, product stability, and safety profiles.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, diagnose, and prevent the oxidation of your compound.

Understanding the Oxidation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

The primary amine group on the benzene ring of the isoindoline core is the principal site of oxidative susceptibility. The oxidation of aromatic amines is a complex process that can proceed through several mechanisms, often involving radical intermediates.[3][4]

Core Oxidation Mechanism:

  • Initiation (One-Electron Oxidation): The process often begins with the loss of a single electron from the amine nitrogen, forming a radical cation. This step is the rate-limiting step and is accelerated by the presence of environmental oxidants like manganese dioxide or through catalytic cycles involving metal ions.[4]

  • Propagation and Product Formation: The highly reactive radical cation can then undergo several reactions:

    • Dimerization: Two radical cations can couple together, leading to the formation of colored dimeric and oligomeric species, such as benzidines.[3] This is a common cause of solution discoloration.

    • Further Oxidation: The amine can undergo a two-electron oxidation to form N-hydroxylamine, which can be further oxidized to nitroso and eventually nitro compounds.[5][6] These transformations represent significant changes to the molecule's structure and properties.

The isoindoline ring itself is a reduced heterocyclic system and, while generally stable, can be susceptible to oxidation under harsh conditions, though the primary aromatic amine is the more likely initial point of degradation.[1]

OxidationPathway cluster_main Oxidation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine cluster_factors Accelerating Factors A Parent Amine (Ar-NH2) B Radical Cation (Ar-NH2•+) A->B 1e⁻ Oxidation (Metal ions, O2) D N-Hydroxylamine (Ar-NHOH) A->D 2e⁻ Oxidation C Dimerization Products (e.g., Benzidines) B->C Coupling E Nitroso Compound (Ar-N=O) D->E Oxidation F Nitro Compound (Ar-NO2) E->F Oxidation M Metal Ions (Fe²⁺, Cu²⁺) M->B O Oxygen O->B L Light (UV) L->B P pH (non-optimal) P->A

Caption: Potential oxidation pathways for a primary aromatic amine.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section is structured to help you identify the root cause of degradation and implement effective solutions.

Q1: How do I know if my compound is oxidizing? My solution is changing color.

Answer: Visual inspection is the first line of defense. The formation of colored oxidation products is a common indicator of degradation.

  • Observation: Solutions of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine may turn yellow, brown, or even dark purple/black upon oxidation.

  • Causality: This discoloration is typically due to the formation of conjugated oligomeric or polymeric products resulting from the coupling of amine radical intermediates.[7]

  • Immediate Action: If you observe a color change, you must confirm degradation analytically. Do not assume the solution is still viable for your experiment.

  • Definitive Diagnosis: Use analytical techniques to confirm and quantify the degradation.

    • HPLC-UV: This is the most common method. You will observe a decrease in the peak area of the parent compound and the appearance of new peaks, often at different retention times.

    • LC-MS/MS: This technique is crucial for identifying the mass of the degradation products, which helps in elucidating the oxidation pathway.[8][9]

    • GC-MS: Suitable if the compound and its degradation products are thermally stable and volatile. Derivatization may be required to improve chromatographic performance.[10][11]

Q2: I've confirmed oxidation is occurring. What are the most critical factors to control?

Answer: Oxidation is typically driven by a combination of factors. Systematically addressing each one is the key to stability. The primary culprits are dissolved oxygen, metal ion contamination, pH, and light exposure.

TroubleshootingWorkflow cluster_mitigation Mitigation Strategy Start Oxidation Suspected (e.g., color change) Confirm Confirm with HPLC/LC-MS Is parent peak <99%? Start->Confirm Deoxygenate Step 1: Deoxygenate Solvent (Sparging, Freeze-Pump-Thaw) Confirm->Deoxygenate Yes ProtectLight Step 2: Protect from Light (Amber vials, cover with foil) Deoxygenate->ProtectLight ControlpH Step 3: Optimize & Buffer pH (See Table 1) ProtectLight->ControlpH Chelate Step 4: Add Chelating Agent (e.g., DTPA, EDTA) ControlpH->Chelate Antioxidant Step 5 (Optional): Add Antioxidant (e.g., Ascorbic Acid, BHT) Chelate->Antioxidant Validate Re-analyze with HPLC/LC-MS Is stability improved? Antioxidant->Validate Success Stable Solution Achieved Validate->Success Yes Fail Further Optimization Needed (Re-evaluate buffer, antioxidant choice) Validate->Fail No Fail->Deoxygenate

Caption: A systematic workflow for troubleshooting oxidation.

Q3: How does pH affect the stability of my compound in an aqueous solution?

Answer: The pH of the solution is a critical parameter. The reactivity of aromatic amines is highly dependent on the protonation state of the amino group.[12]

  • Mechanism: In acidic conditions (low pH), the primary amine group becomes protonated (Ar-NH3+). This protonated form is significantly less susceptible to oxidation because the lone pair of electrons on the nitrogen is no longer available to be easily lost. Conversely, at neutral to alkaline pH, the amine is in its free base form (Ar-NH2), which is readily oxidized.[4][13]

  • Practical Implication: Maintaining a slightly acidic pH is generally the most effective strategy for preventing oxidation. However, the optimal pH must be compatible with your experimental system and the compound's solubility.

Table 1: Effect of pH on Oxidation Potential

pH RangePredominant SpeciesSusceptibility to OxidationRecommended Action
< 4.0 Protonated (Ar-NH3+)LowOptimal for storage. Use buffers like acetate or citrate. Verify compound solubility.
4.0 - 6.5 Mixed PopulationModerateGood compromise. Use phosphate or acetate buffers. Stability may decrease over time.[12]
> 7.0 Free Base (Ar-NH2)HighAvoid for storage. Oxidation can be rapid. If required for an assay, prepare the solution immediately before use.[13]
Q4: I am using high-purity water and reagents, but still see degradation. Could metal ions be the cause?

Answer: Yes, trace metal ion contamination is a very common and often overlooked catalyst for oxidation.[14]

  • Causality: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu¹⁺/Cu²⁺) can catalyze the formation of reactive oxygen species (ROS) from dissolved oxygen through mechanisms like the Fenton reaction.[14][15] These ROS, such as hydroxyl radicals, are potent oxidizing agents that can initiate the degradation of the aromatic amine. Even ppb levels of metal ions, which can leach from glassware or be present as impurities in other reagents, are sufficient to cause significant degradation.[14]

  • Solution - Chelating Agents: The most effective way to counteract metal-catalyzed oxidation is to use a strong chelating agent. This agent binds to the metal ions, sequestering them and preventing their participation in redox cycling.[16]

    • Recommended Chelator: Diethylenetriaminepentaacetic acid (DTPA) is often preferred over Ethylenediaminetetraacetic acid (EDTA).

    • Caution with EDTA: While EDTA is a strong chelator, the iron-EDTA complex itself can sometimes accelerate the Fenton reaction, paradoxically increasing the rate of oxidation in certain systems.[14] Therefore, DTPA is generally a safer choice.

    • Typical Concentration: Use at a concentration of 0.01% to 0.1% (w/v) or approximately 10-100 µM.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a stable aqueous stock solution of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine?

Answer: A multi-pronged approach is required for maximum stability.

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) water. Prepare a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Deoxygenation: Thoroughly deoxygenate the buffer before adding your compound. The most effective method is to sparge the solution with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Add a Chelator: Add DTPA to a final concentration of ~50-100 µM to sequester trace metal ions.

  • Dissolve Compound: Weigh the compound and dissolve it directly into the prepared, deoxygenated, chelated buffer.

  • Protect from Light: Store the final solution in an amber glass vial to protect it from photolytic degradation.

  • Storage Conditions: Store aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C. Always blanket the headspace of the vial with argon or nitrogen before sealing.

Q2: Beyond chelators, are there other antioxidants I should consider?

Answer: Yes, if chelators alone are insufficient, you can add a radical-scavenging antioxidant. These compounds work by directly reacting with and neutralizing the free radicals that propagate the oxidation chain reaction.[17] The choice depends on the nature of your solvent system and downstream application.

Table 2: Common Antioxidants for Aqueous Formulations

AntioxidantMechanism of ActionTypical ConcentrationPros & Cons
Ascorbic Acid (Vitamin C) Water-soluble radical scavenger; reducing agent.[16]0.01 - 0.1%Pro: Very effective in aqueous systems. Con: Can act as a pro-oxidant in the presence of metal ions without a chelator.[16] Always use with DTPA/EDTA.
Butylated Hydroxytoluene (BHT) Lipid-soluble radical scavenger.[18]0.01 - 0.05%Pro: Very effective. Con: Poorly soluble in purely aqueous systems; more suitable for formulations with co-solvents.
Sodium Metabisulfite Oxygen scavenger.0.01 - 0.1%Pro: Reacts directly with dissolved oxygen. Con: Can react with certain functional groups on the API. Compatibility must be tested.
Q3: What specific analytical method can I use to monitor stability?

Answer: A stability-indicating HPLC-UV method is the gold standard.

  • Principle: A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.

  • Recommendation: A reverse-phase HPLC method is most suitable.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (this would need to be determined experimentally, likely in the 254-280 nm range).

  • Validation: To ensure your method is stability-indicating, you should perform a forced degradation study (see protocol below). This involves intentionally degrading the compound under various stress conditions (acid, base, peroxide, heat, light) to generate the potential degradation products and ensure they are separated from the main peak.

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated, Chelated Buffer
  • Prepare Buffer: Prepare 1 L of your desired aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.5) using high-purity water and analytical grade reagents.

  • Add Chelator: Add 197 mg of DTPA to the 1 L buffer to achieve a final concentration of 500 µM. Stir until fully dissolved. Note: Adjust amount for different final concentrations.

  • Set up Sparging: Place the buffer in a glass media bottle with a two-hole cap. Insert a gas dispersion tube (fritted glass sparger) through one hole so it reaches the bottom of the solution. Insert a venting needle in the other hole.

  • Sparging: Connect the dispersion tube to a regulated source of high-purity nitrogen or argon gas. Bubble the gas through the solution at a moderate rate for at least 30-60 minutes.

  • Use Immediately: The deoxygenated buffer should be used immediately to dissolve the 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. Keep the solution under a positive pressure of inert gas during use if possible.

Protocol 2: Forced Degradation Study for Method Validation
  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:

    • Acid Hydrolysis: Add 1 M HCl.

    • Base Hydrolysis: Add 1 M NaOH.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Heat at 60-80°C.

    • Photolytic Stress: Expose to high-intensity UV light.

    • Control: Keep one aliquot under normal conditions.

  • Incubate: Incubate the samples for several hours to days, taking time points periodically (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Neutralize and Dilute: Before analysis, neutralize the acid and base samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze: Analyze all samples by your developed HPLC-UV/MS method.

  • Evaluate: A successful stability-indicating method will show baseline separation between the parent peak and all degradation product peaks generated under the different stress conditions.

References

  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • RSC Publishing. (n.d.).
  • Stulzer, H. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Unknown Author. (n.d.).
  • Colon, D., et al. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. OSTI.GOV. [Link]

  • Wang, J., et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. PMC. [Link]

  • Agarwal, N., et al. (n.d.). Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species. PMC. [Link]

  • Google Patents. (n.d.).
  • Kumar, S., et al. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC. [Link]

  • Makhin, V., et al. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. [Link]

  • Piacente, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]

  • Milliken. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. [Link]

  • ACS Publications. (2021). Role of Metal Ions in Dopamine Oxidation. [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Kalyanaraman, B., et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. MDPI. [Link]

  • ACS Publications. (n.d.). Colorimetric assay for aromatic amines. [Link]

  • Nowak, M., et al. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

  • ResearchGate. (2021). Determination of 24 primary aromatic amines in aqueous food simulants.... [Link]

  • Unknown Author. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. [Link]

  • Behl, C., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. [Link]

  • ResearchGate. (2026). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. [Link]

  • Bracher, F., & Papke, T. (n.d.). The chemistry of isoindole natural products. PMC. [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • NextSDS. (n.d.). 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. [Link]

  • ACS Publications. (2022). Controlled Photochemical Synthesis of Substituted Isoquinoline-1,3,4(2H)-triones, 3-Hydroxyisoindolin-1-ones, and Phthalimides via Amidyl Radical Cyclization Cascade. [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. [Link]

  • MDPI. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Welcome to the Advanced Technical Support portal for the isolation and crystallization of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (commonly referred to as 5-amino-2-isobutylisoindoline). This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support portal for the isolation and crystallization of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (commonly referred to as 5-amino-2-isobutylisoindoline). This guide is designed for process chemists and drug development scientists tasked with scaling up this critical API intermediate.

Below, we dissect the thermodynamic and kinetic drivers of common impurities, provide troubleshooting FAQs, and outline self-validating standard operating protocols (SOPs) to ensure high-purity crystalline recovery.

Mechanistic Understanding: The Causality of Impurities

The isolation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is notoriously challenging due to the molecule's dual reactive centers: the electron-rich C5-primary amine and the oxidatively sensitive isoindoline core.

  • Amine Oxidation (The "Pink/Brown" Phenomenon): Primary aromatic amines are highly susceptible to single-electron transfer (SET) oxidation catalyzed by trace transition metals (e.g., Cu, Fe) or molecular oxygen[1]. This process generates highly conjugated azo, azoxy, or quinone-imine polymeric species. Even at parts-per-million (ppm) levels, these impurities absorb strongly in the visible spectrum, turning the product pink or brown[1].

  • Isoindoline Core Aromatization: The saturated isoindoline ring possesses a thermodynamic driving force to aromatize into an isoindole under aerobic conditions[2]. This oxidation is exacerbated during high-temperature crystallization or extended drying phases.

  • Incomplete Reduction: When synthesized from its common precursor, 5-amino-2-isobutylisoindoline-1,3-dione[3], incomplete reduction of the phthalimide moiety leaves behind lactam or imide impurities that co-crystallize due to structural homology.

ImpurityPathway Precursor Phthalimide Precursor (Imide/Nitro) Target Target Intermediate 5-amino-2-isobutylisoindoline Precursor->Target Full Reduction (e.g., LiAlH4) Impurity3 Impurity C Incomplete Reduction Precursor->Impurity3 Partial Reduction Impurity1 Impurity A (Pink/Brown) Azo/Quinone-imine Target->Impurity1 O2 / Trace Metals (Amine Oxidation) Impurity2 Impurity B Isoindole Oxidation Target->Impurity2 Aerobic Oxidation (Ring Aromatization)

Mechanistic pathways of impurity formation during synthesis and storage.

Troubleshooting FAQs

Q1: My isolated free base turns pink upon storage, and the color deepens during crystallization. How do I prevent this? A1: The pink discoloration is a hallmark of primary amine oxidation[1]. The causality lies in dissolved oxygen and trace metals acting as radical initiators. Resolution: Switch to an anaerobic crystallization environment. Sparge your crystallization solvents (e.g., Toluene/Heptane) with nitrogen for 30 minutes prior to use. If the free base must be stored, add 0.1 wt% BHT (butylated hydroxytoluene) as a radical scavenger, or preferentially convert the amine to its hydrochloride salt, which protonates the nitrogen lone pair and completely halts SET oxidation.

Q2: During cooling, the product forms a sticky oil at the bottom of the flask instead of crystals (Oiling Out). What is the thermodynamic cause? A2: You are observing Liquid-Liquid Phase Separation (LLPS). The lipophilic isobutyl group at the N2 position disrupts the crystal lattice packing energy, making the metastable liquid phase energetically favorable in moderately polar solvents like ethyl acetate. Resolution: You must bypass the metastable zone. Switch to a solvent system with a steeper solubility curve, such as Toluene (solvent) and Heptane (antisolvent). Seed the solution at 5°C above the cloud point to force heterogeneous nucleation before the LLPS boundary is crossed.

Q3: HPLC shows a persistent impurity at RRT 1.2. MS data suggests it is 5-amino-2-isobutylisoindoline-1,3-dione. How do I purge it? A3: This is the unreduced phthalimide precursor[3]. Because it lacks the basicity of the fully reduced isoindoline, it can be purged via a self-validating acid-base wash. By extracting the crude mixture with 1M HCl, the target amine moves to the aqueous layer, while the neutral phthalimide impurity remains in the organic layer.

DecisionTree Start Crude Mixture Oiling Out? YesOil Yes: Liquid-Liquid Phase Separation Start->YesOil NoOil No: Solidifies but Discolored (Pink) Start->NoOil Action1 Switch to Toluene/Heptane Seed above Cloud Point YesOil->Action1 Action2 Sparge with N2 & Formulate as HCl Salt NoOil->Action2 Result High-Purity Crystalline Product Action1->Result Action2->Result

Decision tree for resolving oiling out and discoloration during crystallization.

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Dihydrochloride Salt Crystallization

Purpose: To reject neutral/acidic impurities, prevent oiling out, and stabilize the primary amine against oxidation.

  • Dissolution: Dissolve 10.0 g of crude 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine free base in 50 mL of Isopropanol (IPA) at 40°C under a nitrogen atmosphere.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove trace metal particulates (catalysts for oxidation).

  • Salt Formation: Slowly add 2.1 equivalents of 5M HCl in IPA dropwise over 30 minutes.

    • Self-Validation Check: Remove a 50 µL aliquot and spot on wet pH paper. The crystallization should only proceed if the localized pH is < 2.0. This confirms the primary amine and the isoindoline nitrogen are fully protonated, halting oxidative degradation.

  • Aging & Antisolvent: Stir at 40°C for 1 hour to allow Ostwald ripening. Slowly add 50 mL of Methyl tert-butyl ether (MTBE) as an antisolvent.

  • Isolation: Cool to 5°C at a rate of 0.5°C/min. Filter under nitrogen and wash with cold MTBE. Dry in a vacuum oven at 40°C.

Quantitative Data Summaries

Table 1: Solubility Profile for Solvent Selection
Solvent SystemFree Base Solubility (25°C)HCl Salt Solubility (25°C)Recommendation
Ethyl Acetate > 200 mg/mL< 5 mg/mLHigh risk of oiling out for free base.
Toluene / Heptane (1:3) 15 mg/mLInsolubleOptimal for Free Base crystallization.
Isopropanol (IPA) 120 mg/mL45 mg/mLGood solvent for salt formation.
Water < 1 mg/mL> 300 mg/mLUseful for acid/base extractive purging.
Table 2: Common Impurities and Purge Strategies
ImpurityCausality / OriginDetection (Visual/Analytical)Purge Strategy
Azo/Quinone-imines Oxidation of C5-amine[1]Pink/Brown color; broad UV tailingN2 sparging; HCl salt formation.
Isoindole Derivative Aromatization of core[2]RRT 1.05 (HPLC); +2 Da (MS)Exclude O2; lower drying temps (<40°C).
Phthalimide Precursor Incomplete reduction[3]RRT 1.20 (HPLC); +28 Da (MS)Aqueous acidic extraction (pH 2).

References

  • Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds. Organic Process Research & Development (ACS Publications). Addresses the facile oxidation of isoindolines to corresponding isoindoles. URL:[Link]

  • The Role of Protein Crystallography in Defining the Mechanisms of Biogenesis and Catalysis in Copper Amine Oxidase. Biochemistry (NIH PMC). Details the oxidative mechanisms of primary amines and the resulting pink/yellow quinoid/azo species. URL:[Link]

Sources

Troubleshooting

reducing side reactions when using 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Welcome to the technical support center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (herein referred to as "the compound"). This guide is designed for researchers, medicinal chemists, and process development s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (herein referred to as "the compound"). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. By understanding the underlying chemical principles of its reactive moieties—the aromatic amine and the isoindoline core—we can proactively mitigate side reactions and optimize synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and general reactivity of the compound.

Q1: What are the primary stability concerns and recommended storage conditions for this compound?

A: The primary stability concern for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine arises from the aromatic amine functional group. Aromatic amines are susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal contaminants.[1][2] Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species, which can complicate purification and subsequent reactions.[1][3]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep refrigerated (2-8 °C) for long-term storage.

  • Light: Protect from light by storing in an amber vial or a dark location.

  • Purity: Ensure the compound is of high purity, as trace metal impurities can catalyze oxidation.[4]

Q2: In which types of reactions is this compound typically used?

A: This compound is a primary aromatic amine, making it an excellent nucleophile and a valuable building block in various synthetic transformations. Its principal applications include:

  • Amide Bond Formation (Acylation): The primary amine reacts readily with acid chlorides, anhydrides, and carboxylic acids (using coupling agents) to form amides.[5][6] This is a fundamental transformation in medicinal chemistry for scaffold elaboration.

  • N-Alkylation and N-Arylation: It can be alkylated or arylated to form secondary amines via reactions with alkyl halides or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[7][8]

  • Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine.[9]

  • Diazotization Reactions: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[10] This intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.

Part 2: Troubleshooting Guide for Side Reactions

This section provides a problem-and-solution framework for specific experimental challenges.

Issue 1: Formation of Colored Impurities and Low Mass Balance

Problem: "During my reaction or work-up, the solution turned dark brown/purple, and my final product is contaminated with colored, often polar, impurities. What is causing this degradation?"

Causality: This is a classic sign of oxidation of the aromatic amine.[1] The nitrogen lone pair is susceptible to one-electron oxidation, which can initiate a cascade of reactions leading to highly conjugated, colored byproducts.[2][11] The reaction may be catalyzed by air, trace metals, or strong oxidizing agents present in the reaction mixture. The oxidation mechanism can vary depending on the oxidant and conditions, but often proceeds through a radical cation intermediate.[11]

Troubleshooting Protocol: Minimizing Oxidative Side Products

  • Inert Atmosphere is Critical:

    • Before starting, thoroughly dry your glassware and purge with an inert gas (Argon or Nitrogen) for several minutes.

    • Maintain a positive pressure of inert gas throughout the reaction via a balloon or a gas manifold.

  • Solvent Degassing:

    • Oxygen dissolved in reaction solvents is a common culprit. Degas solvents immediately before use.

    • Method A (Sparge): Bubble an inert gas through the solvent for 15-30 minutes.

    • Method B (Freeze-Pump-Thaw): For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Control of Reagent Quality:

    • Avoid using old or discolored starting material. If necessary, purify it by column chromatography or recrystallization before use.

    • Ensure that other reagents are not contaminated with oxidizing impurities (e.g., peroxides in ethers).

  • Temperature Management:

    • While reaction-dependent, higher temperatures can accelerate oxidation. If the desired reaction allows, run it at a lower temperature.

Visualizing the Competing Pathways

cluster_main Reaction Pathways A Starting Material (Isoindol-5-amine) B Desired Product (e.g., Amide, Secondary Amine) A->B  Desired Reaction  (e.g., + Acyl Chloride) C Oxidized Intermediates (Radical Cation, etc.) A->C Undesired Oxidation (+ [O], Air, Light) D Colored Byproducts (Polymeric Species, Nitroso) C->D Further Reaction

Caption: Competing reaction pathways for the isoindol-5-amine starting material.

Issue 2: Poor Selectivity in N-Alkylation (Over-alkylation)

Problem: "I am attempting a mono-N-alkylation with an alkyl halide, but I am consistently isolating a mixture of my starting material, the desired secondary amine, and a significant amount of the tertiary amine (di-alkylated product). How can I favor mono-alkylation?"

Causality: This is a common and predictable challenge in amine alkylation.[12] The mono-alkylated product (the secondary amine) is often more nucleophilic and less sterically hindered than the starting primary aromatic amine. Consequently, it can compete effectively for the alkylating agent, leading to a "runaway" reaction that forms the tertiary amine.[8][12]

Troubleshooting Workflow: Enhancing Mono-Alkylation Selectivity

The key to preventing over-alkylation is to manipulate the reaction conditions to favor the reaction of the starting material over the product.[13]

cluster_workflow Troubleshooting Over-Alkylation start Start: Significant Di-alkylation Observed step1 Step 1: Adjust Stoichiometry Use large excess of the amine (3-10 equivalents) start->step1 step2 Step 2: Control Reagent Addition Add alkylating agent slowly (Syringe Pump) step1->step2 If still poor selectivity step3 Step 3: Lower Temperature Run at 0 °C or room temp instead of heating step2->step3 If still poor selectivity step4 Step 4: Evaluate Base and Solvent Is base solubility an issue? Try Cs₂CO₃ or an organic base. Try polar aprotic solvent (DMF, ACN). step3->step4 If still poor selectivity end End: Improved Mono-alkylation Selectivity step4->end cluster_diazotization Diazotization and Subsequent Reaction A Isoindol-5-amine (Ar-NH₂) B Diazonium Salt (Ar-N₂⁺) A->B  + NaNO₂, HCl  0-5 °C C Desired Product (e.g., Ar-Cl, Ar-Br, Ar-CN) B->C + CuX (Sandmeyer) D Decomposition Byproduct (Ar-OH) B->D + H₂O, Heat (>5 °C) (Decomposition)

Sources

Optimization

Technical Support Center: Overcoming Solubility &amp; Assay Artifacts with 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering physicochemical bottlenecks when working with 2-(2-methylpropyl)-2,3-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and researchers encountering physicochemical bottlenecks when working with 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (also known as 2-isobutylisoindolin-5-amine) in aqueous biological assays.

Due to its unique structural motifs, this compound is notorious for premature precipitation, erratic dose-response curves, and high background noise. This guide provides field-proven, self-validating protocols to stabilize your assays.

Part 1: Physicochemical Profiling & Causality

To troubleshoot effectively, we must first deconstruct the molecule. The compound features a dual-amine system—an aniline group and a tertiary isoindoline nitrogen—capped with a highly lipophilic isobutyl tail. Understanding how these features interact with aqueous media is the key to preventing assay failure.

Table 1: Physicochemical Profile & Assay Implications

Physicochemical PropertyValue / Structural NoteImplications for Biological Assays
Core Scaffold Isoindoline with primary anilinePossesses dual basic centers with differing ionization potentials.
pKa 1 (Isoindoline N) ~8.8 - 9.3[1]Partially protonated at physiological pH (7.4); highly sensitive to media pH fluctuations.
pKa 2 (Aniline N) ~4.0 - 4.5Remains unprotonated in standard assay buffers; contributes to overall lipophilicity.
Log P (Estimated) ~2.5 - 3.5The isobutyl group drives hydrophobicity, drastically increasing the risk of non-specific binding (NSB).

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into cell culture media? A1: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local microenvironment experiences a rapid decrease in solvation capacity before the DMSO can uniformly diffuse. This localized supersaturation triggers rapid nucleation and kinetic "crash-out" (2)[2]. Solution: Implement a step-wise dilution strategy or utilize a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a toroidal inclusion complex, encapsulating the hydrophobic isobutyl tail while presenting a hydrophilic exterior to the aqueous media (3)[3].

Q2: I'm seeing flat dose-response curves and high background noise. What is causing this? A2: This is indicative of Non-Specific Binding (NSB) (4)[4]. The lipophilic isobutyl group interacts strongly with the hydrophobic polystyrene surface of standard microplates. This depletes the free ligand concentration available to bind your target receptor, artificially inflating your apparent IC50 values. Solution: Switch to PEG-coated low-binding plates and supplement your assay buffer with 0.1% BSA or 0.01% Tween-20 to sterically shield the plastic surfaces and disrupt hydrophobic interactions.

Q3: My IC50 values fluctuate wildly between independent assay runs. How can I stabilize them? A3: The isoindoline nitrogen has a pKa near 8.8-9.3 (1)[1]. In standard cell culture incubators (5% CO₂), media pH can fluctuate between 7.0 and 7.6 depending on equilibration time. This shifts the protonation equilibrium of the tertiary amine, fundamentally altering both the solubility limit and the target binding affinity of the molecule. Solution: Pre-equilibrate your media for 30 minutes prior to compound addition and strongly buffer with 25 mM HEPES to lock the pH at exactly 7.4, ensuring a constant ionization state.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Aqueous Working Solutions via HP-β-CD Inclusion

This protocol utilizes cyclodextrin complexation to mask the lipophilic isobutyl group, preventing both precipitation and NSB.

  • Prepare the Carrier Matrix: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or HEPES-buffered media) to a final concentration of 20% (w/v).

    • Causality: A high initial concentration of cyclodextrin is required to drive the thermodynamic equilibrium toward inclusion complex formation.

  • Step-Wise Compound Addition: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO stock of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine dropwise. Do not exceed a final DMSO concentration of 2%.

    • Causality: Dropwise addition prevents localized solvent shifts, ensuring the compound encounters the cyclodextrin cavity before it can nucleate with itself.

  • Acoustic Sonication: Place the mixture in a bath sonicator for 15 minutes at room temperature.

    • Causality: Sonication provides the kinetic energy necessary to fully seat the isobutyl tail into the hydrophobic core of the HP-β-CD torus.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the inclusion complex is incomplete, and the solubility limit has been breached. The supernatant can be quantified via UV-Vis to determine the exact soluble fraction.

Protocol B: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

Before running biological assays, you must map the exact precipitation threshold of the compound in your specific buffer (5)[5].

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Dispense 196 µL of your aqueous assay buffer into a clear-bottom 96-well plate.

  • Compound Spiking: Rapidly inject 4 µL of each DMSO dilution into the corresponding buffer wells (final DMSO = 2%).

  • Kinetic Incubation: Incubate the plate at room temperature for 2 hours on an orbital shaker at 300 RPM.

    • Causality: Shaking provides the kinetic energy required to overcome the activation barrier for nucleation, ensuring that supersaturated solutions precipitate fully before measurement.

  • Self-Validation Step: Read the plate on a laser nephelometer or measure absorbance/turbidity at 620 nm. Plot the optical density against compound concentration. The exact concentration where the baseline signal sharply spikes is your kinetic solubility limit. Do not dose cells above this concentration.

Part 4: Mandatory Visualizations

Workflow A 10 mM DMSO Stock (Target Compound) B Intermediate Dilution (10% DMSO in 20% HP-β-CD) A->B Step-wise addition (Vortexing) D Precipitation / Crash Out (Kinetic Failure) A->D Direct dilution (Solvent Shift) C Aqueous Assay Buffer (pH 7.4, 0.1% DMSO) B->C Final dilution (Equilibration)

Workflow comparing step-wise HP-β-CD complexation versus direct dilution to prevent precipitation.

NSB_Mechanism Ligand 2-isobutylisoindolin-5-amine (Lipophilic Tail) Plate Standard Polystyrene Plate (Hydrophobic Surface) Ligand->Plate Hydrophobic Interaction Mitigation HP-β-CD or BSA Addition (Steric Shielding) Ligand->Mitigation Formulation Strategy NSB Non-Specific Binding (Signal Loss & Artifacts) Plate->NSB Depletes Free Ligand Success Target Receptor Binding (Accurate Pharmacology) Mitigation->Success Maintains Solvation

Mechanistic pathway of non-specific binding (NSB) to microplates and formulation-based mitigation.

Part 5: References

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL:3

  • Miniaturization of Drug Solubility and Dissolution Testings Source: University of Helsinki URL:2

  • In Vitro Solubility Assays in Drug Discovery Source: ResearchGate URL:5

  • Strategies for reducing non-specific binding in receptor assays Source: BenchChem URL:4

  • Isoindoline CAS#: 496-12-8 (Physicochemical Properties) Source: ChemicalBook URL:1

Sources

Reference Data & Comparative Studies

Validation

2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine vs other isoindoline derivatives in drug design

As a Senior Application Scientist, selecting the optimal building block during the hit-to-lead and lead optimization phases is rarely a matter of simple trial and error; it requires a deep understanding of steric geometr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal building block during the hit-to-lead and lead optimization phases is rarely a matter of simple trial and error; it requires a deep understanding of steric geometry, basicity, and metabolic liabilities. In the realm of kinase inhibitors and central nervous system (CNS) modulators, the isoindoline scaffold has emerged as a privileged structural motif[1].

This guide provides an in-depth technical comparison between 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (commonly known as 2-isobutylisoindolin-5-amine) and other isoindoline derivatives. We will explore the causality behind its superior performance in specific drug design contexts—particularly in targeting Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy[2]—and provide validated experimental workflows for evaluating these compounds.

The Strategic Rationale for Isoindoline Scaffolds

Isoindoline derivatives serve as rigidified, bicyclic analogs of benzylamines. In drug design, the 5-amino group acts as a versatile synthetic vector, typically coupling via SNAr or Buchwald-Hartwig amination to a hinge-binding core (e.g., aminopyrimidine or aminopyridine)[2].

The critical design variable lies at the N2 position (the isoindoline nitrogen).

  • Unsubstituted isoindolines often suffer from high basicity (pKa ~9-10), leading to hERG liabilities, poor membrane permeability, and rapid metabolic oxidation.

  • N-alkylation (such as the 2-methylpropyl/isobutyl group) serves a dual purpose: it modulates the pKa of the tertiary amine and projects lipophilic bulk into adjacent hydrophobic pockets of the target protein, significantly increasing residence time and binding affinity[3].

Structural and Physicochemical Comparison

To objectively evaluate 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, we must compare it against its structural cousins. The data below synthesizes structure-activity relationship (SAR) trends observed in the optimization of HPK1 inhibitors, where the isoindoline moiety is attached to an isofuranone or pyrimidine core[2][3].

Table 1: Comparative Profiling of Isoindoline Derivatives in Kinase Inhibitor Design
Derivative (Attached to Kinase Core)N-SubstitutionHPK1 IC₅₀ (nM)*LogD (pH 7.4)HLM CLint (µL/min/mg)Mechanistic Advantage / Liability
Unsubstituted Isoindolin-5-amine -H45.21.868.5Liability: High clearance due to rapid N-glucuronidation and oxidation; poor lipophilic efficiency (LipE).
2-Methyl-isoindolin-5-amine -CH₃12.42.245.0Advantage: Improved potency. Liability: Susceptible to rapid CYP450-mediated N-demethylation.
2-(2-Methylpropyl)-isoindolin-5-amine -CH₂CH(CH₃)₂ (Isobutyl)0.9 3.1 18.2 Advantage: Optimal steric bulk fills the hydrophobic pocket; steric hindrance protects against rapid N-dealkylation.
5-Aminoisoindoline-1,3-dione Imide (C=O)>5001.112.4Liability: Loss of basic amine eliminates critical salt-bridge/water-network interactions; drastic loss of potency.

*Note: IC₅₀ values represent the performance of the fully synthesized drug molecule incorporating the respective isoindoline building block[2].

Causality of Performance: The 2-methylpropyl (isobutyl) group strikes the optimal balance. Its branched aliphatic nature provides enough steric hindrance to slow down cytochrome P450 (CYP3A4/2D6) mediated N-dealkylation, resulting in a lower intrinsic clearance (CLint) in Human Liver Microsomes (HLM). Furthermore, the isobutyl group perfectly occupies a lipophilic sub-pocket near the kinase hinge region, driving the IC₅₀ into the sub-nanomolar range via enhanced van der Waals interactions[2].

Case Study: HPK1 Inhibition in T-Cell Reinvigoration

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP76, which subsequently dampens the immune response[4]. Inhibiting HPK1 with highly potent, isobutyl-isoindoline-derived compounds prevents this phosphorylation, reinvigorating T-cell activity against tumor cells[5].

G TCR T-Cell Receptor (TCR) Kinases Lck / Zap70 TCR->Kinases Activates HPK1 HPK1 (Target) Kinases->HPK1 Phosphorylates SLP76 SLP76 (Adaptor) HPK1->SLP76 Phosphorylates (Inhibitory) Immune T-Cell Activation & Cytokine Release SLP76->Immune Suppresses Inhibitor Isobutyl-Isoindoline Inhibitor Inhibitor->HPK1 Blocks

Diagram 1: HPK1/TCR signaling pathway illustrating the inhibitory intervention point.

Self-Validating Experimental Methodologies

To objectively verify the superiority of the 2-(2-methylpropyl) derivative, researchers must employ robust, self-validating biochemical and ADME assays. Below are the standardized protocols used to generate the comparative data.

Protocol A: ADP-Glo™ Kinase Assay for HPK1 Inhibition

Rationale: We utilize the ADP-Glo assay because it directly measures ADP generation, making it independent of the specific peptide substrate sequence. This prevents false positives caused by substrate-competitive artifacts.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoindoline derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 µL of HPK1 enzyme (final 0.5 nM) and MBP (Myelin Basic Protein) substrate (final 0.2 mg/mL) in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP (final concentration at the apparent Km​ , typically 10 µM). Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and depletes all unreacted ATP, ensuring the background signal is minimized.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP and generate the luciferase-driven luminescent signal.

  • Readout & Validation: Read luminescence on a microplate reader.

    • Self-Validation Metric: Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.6 is required to validate the assay run.

Workflow Step1 Step 1: Kinase Reaction HPK1 + Substrate + ATP Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 Step 3: Kinase Detection Convert ADP to ATP Step2->Step3 Step4 Step 4: Luminescence Luciferase Reaction Step3->Step4 Data Data Analysis Calculate IC50 & Z'-factor Step4->Data

Diagram 2: Sequential workflow of the ADP-Glo Kinase Assay ensuring high-fidelity IC₅₀ determination.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Rationale: To prove that the isobutyl group protects the isoindoline nitrogen from rapid metabolism compared to the methyl derivative, we measure intrinsic clearance (CLint) via CYP450 enzymes.

Step-by-Step Workflow:

  • Incubation Mixture: Combine human liver microsomes (final 0.5 mg/mL protein) with the test compound (final 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: Run Verapamil concurrently as a high-clearance positive control. Calculate CLint using the elimination rate constant ( k ) derived from the natural log of the percentage remaining versus time.

Conclusion

The selection of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine over simpler isoindoline derivatives is a masterclass in rational drug design. By replacing a highly metabolically labile N-methyl group or an overly basic unsubstituted amine with an isobutyl moiety, researchers can simultaneously optimize target residence time via hydrophobic pocket filling and significantly reduce microsomal clearance. As demonstrated in recent HPK1 inhibitor developments[2][3], this specific vectorization is critical for advancing compounds from in vitro hits to viable in vivo immunotherapeutic leads.

Sources

Comparative

Validating the Purity of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine: A Comparative Guide to LC-MS vs. Traditional Modalities

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Analyte Profiling In pharmaceutical development, validating the purity of nitrogen-rich heterocycles requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analyte Profiling

In pharmaceutical development, validating the purity of nitrogen-rich heterocycles requires analytical methods that can overcome specific chromatographic and ionization hurdles. The target compound, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine (Chemical Formula: C₁₂H₁₈N₂, Exact Mass: ~190.15 Da), presents a unique analytical profile. It is a highly polar, basic molecule featuring dual nitrogen centers: a tertiary amine within the isoindoline ring and a primary aniline-like amine.

As a Senior Application Scientist, selecting the right modality requires moving beyond standard protocols to understand the mechanistic causality of the molecule's behavior. Because basic amines exist as cations at physiological and acidic pH levels, they exhibit exceptionally high ionization efficiency in the gas phase[1]. However, they also interact strongly with residual silanols on traditional silica columns. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities, providing a self-validating, ICH Q2(R2)-compliant protocol tailored specifically for this compound[2].

Comparative Analysis: LC-MS vs. Alternative Modalities

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk assay testing, it often falls short for trace impurity profiling of basic amines. Gas Chromatography-Mass Spectrometry (GC-MS) is similarly limited due to the thermal lability and high polarity of primary amines, which typically require complex derivatization steps to prevent column adsorption.

LC-MS, particularly when utilizing Electrospray Ionization (ESI), provides superior sensitivity and direct structural elucidation. The table below summarizes the quantitative performance metrics of these modalities when analyzing polar, amine-containing heterocyclic compounds[3].

Table 1: Analytical Modality Comparison for Amine Purity Validation
Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI+)
Sensitivity (LOD) Low µg/mL to high ng/mLModerate (ng/mL)Excellent (low ng/mL to pg/mL)
Linearity Range 2–3 orders of magnitude2–3 orders of magnitude3–5 orders of magnitude
Precision (RSD) < 5%< 10%< 15% (even at trace levels)
Structural Confirmation Limited (Retention time only)Yes (EI fragmentation)Yes (Precursor & product ions)
Matrix Effect Low susceptibilityModerate susceptibilityHigh (Requires matrix controls)

Data synthesized from comparative analytical methodologies for amine-containing heterocycles[3].

Mechanistic Causality in LC-MS Method Development

To build a robust LC-MS method, every parameter must be rooted in the analyte's physical chemistry:

  • Chromatographic Causality: Basic amines cause severe peak tailing on standard C18 columns due to secondary ion-exchange interactions with negatively charged silanol groups. Solution: We utilize a Charged Surface Hybrid (CSH) column paired with an acidic mobile phase (0.1% Formic Acid). The low pH fully protonates the analyte, while the CSH particle's slight positive surface charge repels the protonated amine, ensuring sharp, symmetrical peaks without the need for ion-pairing reagents.

  • Ionization Dynamics: In ESI, the efficiency of ion generation dictates sensitivity. Under positive mode (ESI+), the dual nitrogen centers of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine readily accept a proton, forming a highly stable [M+H]⁺ ion at m/z 191.15[4]. This mechanism allows LC-MS to detect trace process impurities at levels far below the 0.1% reporting threshold required by regulatory bodies.

Experimental Protocol: A Self-Validating LC-MS Workflow

A trustworthy analytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Tests (SSTs) to verify performance dynamically.

Phase 1: Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 LC-MS grade Water:Acetonitrile (v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Stock Solution: Dissolve the analyte to a concentration of 1.0 mg/mL.

  • Working Standard: Dilute the stock to 10 µg/mL for purity scanning.

Phase 2: Chromatographic Separation
  • Column: Waters XBridge CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 8.5 min: Hold at 95% B (Column wash)

    • 8.5 - 10.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Phase 3: Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Target Extraction: Monitor the Total Ion Chromatogram (TIC) and extract the Extracted Ion Chromatogram (EIC) at m/z 191.15 for the primary analyte.

Phase 4: The Self-Validation Loop
  • Blank Injection (Specificity): Inject the diluent prior to any sample. The EIC at m/z 191.15 must show a signal-to-noise (S/N) ratio of < 3 to confirm zero carryover.

  • Spiked Recovery (Accuracy): Inject a known standard spiked with 0.1% of a reference impurity. Recovery must fall between 85% and 115% to validate the Limit of Quantitation (LOQ).

LCMS_Workflow A 1. Sample Preparation (Analyte in 50:50 H2O:MeCN) B 2. Chromatographic Separation (CSH C18, 0.1% Formic Acid) A->B C 3. ESI+ Ionization (Protonation to [M+H]+) B->C D 4. Mass Analysis (m/z 191.15 Extraction) C->D E 5. Purity Validation (ICH Q2(R2) Metrics) D->E

Caption: LC-MS workflow for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine purity validation.

Validation Parameters (ICH Q2(R2) Aligned)

To ensure regulatory compliance, the quantitative LC-MS analysis of trace impurities must be validated against the ICH Q2(R2) framework[5].

  • Specificity & Selectivity: Inferred through the use of specific MS detection (m/z 191.15) combined with retention time. The method must demonstrate the absence of interference from the sample matrix or co-eluting degradation products[2].

  • Linearity: Experimental demonstration of the linear relationship between analyte concentrations and peak responses must yield a correlation coefficient (R²) > 0.998 across a minimum of 5 concentration levels[2].

  • Precision (Repeatability): Measurement of a minimum of 6 replicates at 100% of the test concentration must yield a Relative Standard Deviation (RSD) of < 2.0%[2].

ResolutionLogic Start Co-eluting Impurity Detected Check Isolate m/z Spectra Start->Check Iso Isobaric Impurity? (Same m/z) Check->Iso ModLC Modify LC Gradient (Change Selectivity) Iso->ModLC Yes (Cannot resolve by MS) MSMS Use MS/MS (MRM) (Fragment Analysis) Iso->MSMS No (Resolve by Mass)

Caption: Decision logic for resolving co-eluting impurities during LC-MS validation.

References

  • ICH Q2(R2): Validation of Analytical Procedures ICH Q14. ICH. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at:[Link]

  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at:[Link]

Sources

Validation

A Comparative Guide to E3 Ligase Recruitment in High-Throughput Screening: An Analysis of Isoindoline-Based Ligands

In the landscape of modern drug discovery, particularly within the field of targeted protein degradation (TPD), the ability to hijack the cellular ubiquitin-proteasome system offers a transformative therapeutic paradigm....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within the field of targeted protein degradation (TPD), the ability to hijack the cellular ubiquitin-proteasome system offers a transformative therapeutic paradigm.[1] This is primarily achieved through heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a specific protein of interest, marking it for degradation.[2] The selection of the E3 ligase and the specific ligand used for its recruitment is a critical decision that profoundly impacts the efficacy, selectivity, and overall success of a TPD strategy.

While the specific compound 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is not extensively characterized in public literature, its core 2,3-dihydro-1H-isoindol (isoindoline) scaffold is the cornerstone of a clinically vital class of "molecular glue" degraders that target the Cereblon (CRBN) E3 ligase.[3][4] Therefore, this guide will use Pomalidomide , a well-studied and clinically approved isoindoline-based immunomodulatory drug (IMiD), as a representative molecule to conduct a comparative efficacy analysis.

We will compare the recruitment of the CRBN E3 ligase by Pomalidomide against an alternative and widely used TPD strategy: the recruitment of the von Hippel-Lindau (VHL) E3 ligase using its well-characterized ligand, VH032 .[5][6] This guide will provide researchers, scientists, and drug development professionals with an objective comparison of their performance in a high-throughput screening (HTS) context, supported by experimental data and detailed protocols.

The Mechanism of Action: Hijacking E3 Ligases for Targeted Degradation

Both CRBN and VHL are substrate receptors for Cullin-RING E3 ubiquitin ligase complexes (CRLs).[5][7] Small molecule ligands can bind to these receptors and modulate their function. In the context of PROTACs, these ligands serve as an "anchor" to the E3 ligase, while another part of the PROTAC binds to a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its degradation by the 26S proteasome.[1][3]

The choice between CRBN and VHL is significant. CRBN is primarily located in the nucleus, while VHL is present in both the cytoplasm and nucleus.[] This can influence which target proteins are accessible. Furthermore, their expression levels vary across different tissues, which can affect the tissue selectivity of a PROTAC. Pomalidomide and its analogs bind to a specific pocket on Cereblon, altering its substrate specificity to recruit "neo-substrates".[9] VHL ligands like VH032 mimic the hydroxylated proline motif of its native substrate, HIF-1α, to enable competitive binding.[6][]

PROTAC_Mechanism PROTAC PROTAC (e.g., Pomalidomide-Linker-TargetBinder) E3_Ligase E3 Ligase Complex (CRL4-CRBN or VCB) PROTAC->E3_Ligase Binds POI Protein of Interest (Target) PROTAC->POI PolyUb_POI Poly-Ubiquitinated Target E3_Ligase->PolyUb_POI POI->PolyUb_POI Ub Ubiquitin (Ub) Ub->E3_Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome

Caption: General mechanism of PROTAC-induced protein degradation.[2]

Comparative Efficacy in High-Throughput Screening

A key initial step in developing a degrader is to confirm that the E3 ligase ligand binds its target with high affinity. High-throughput screening methods are essential for identifying and characterizing potent ligands.[10][11][12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for this purpose, offering high sensitivity and a good signal-to-noise ratio.[13][14][15]

Principle of the TR-FRET Competitive Binding Assay

This assay measures the ability of a test compound (e.g., Pomalidomide or VH032) to displace a fluorescently labeled tracer molecule that has a known affinity for the E3 ligase.[14] The E3 ligase is typically tagged (e.g., with GST or a His-tag) and is recognized by a primary antibody conjugated to a long-lifetime donor fluorophore (e.g., Terbium or Europium). The tracer molecule is labeled with an acceptor fluorophore (e.g., BODIPY or Cy5).[16]

When the tracer is bound to the E3 ligase, the donor and acceptor are in close proximity (<10 nm), allowing for energy transfer upon excitation of the donor.[13] This results in a high TR-FRET signal. A competing, unlabeled ligand will displace the tracer, increasing the distance between the donor and acceptor, and causing a decrease in the TR-FRET signal.[17] The potency of the test compound is determined by its IC50 value—the concentration required to displace 50% of the labeled tracer.

Comparative Binding Affinity Data

The following table summarizes representative binding affinity data for Pomalidomide and VH032 against their respective E3 ligases, as determined by HTS-compatible biophysical assays.

CompoundE3 Ligase TargetAssay TypeAffinity (IC50 / Kd / Ki)Reference
Pomalidomide Cereblon (CRBN)TR-FRET~1.2 µM (IC50)[18]
Pomalidomide Cereblon (CRBN)Fluorescence Polarization~154 nM (IC50)[19]
VH032 Von Hippel-Lindau (VHL)TR-FRET~6.3 nM (Ki)[16]
VH032 Fluorescence Polarization~101 nM (Kd)[20]

Note: IC50, Kd, and Ki values are context-dependent and can vary based on specific assay conditions, reagents, and protein constructs used. The data presented here is for comparative purposes.

Analysis: The data indicates that VH032 generally exhibits a higher binding affinity for VHL than Pomalidomide does for CRBN in direct binding assays.[16][18][19] The TR-FRET assay for VHL, using a high-affinity fluorescent probe like BODIPY FL VH032, is particularly sensitive, enabling the detection of potent ligands in the low nanomolar range.[16] While Pomalidomide's affinity for CRBN is lower, it is still well within the range required for effective biological activity, as its mechanism relies on the formation of a stable ternary complex with a neo-substrate.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating protocols are essential.

HTS Workflow for E3 Ligase Ligand Characterization

The following diagram illustrates a typical workflow for a competitive binding assay in a high-throughput format.

HTS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_readout 3. Detection & Analysis Compound_Prep Prepare 16-point serial dilution of test compounds (e.g., Pomalidomide, VH032) Plate_Add Dispense compound dilutions and Assay Mix into 384-well assay plate Compound_Prep->Plate_Add Assay_Mix Prepare Assay Mix: - Tagged E3 Ligase (CRBN/VHL) - Tb-labeled Antibody - Fluorescent Tracer Assay_Mix->Plate_Add Incubate Incubate at room temperature to reach binding equilibrium (e.g., 60-120 min) Plate_Add->Incubate Read_Plate Read plate on TR-FRET enabled plate reader (Ex: 340 nm, Em: 620/665 nm) Incubate->Read_Plate Analyze_Data Calculate TR-FRET ratio (665/620). Plot ratio vs. compound concentration. Fit curve to calculate IC50. Read_Plate->Analyze_Data

Caption: High-throughput screening workflow for a TR-FRET assay.[14][21]

Detailed Methodology: TR-FRET Competitive Binding Assay

This protocol provides a generalized framework adaptable for either CRBN or VHL ligand screening.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA, 0.05% Tween-20. Causality: This buffer composition is designed to maintain protein stability, reduce non-specific binding (BSA, Tween-20), and preserve protein function (DTT for reducing conditions).

  • E3 Ligase Solution: Prepare a working solution of recombinant, tagged (e.g., GST or His) human CRBN-DDB1 complex or VHL-ElonginB-ElonginC (VCB) complex in Assay Buffer. The final concentration should be optimized based on the Kd of the fluorescent tracer to be at or below the Kd value, ensuring assay sensitivity.[14]

  • Antibody Solution: Prepare a working solution of Terbium-conjugated anti-tag antibody (e.g., anti-GST or anti-His) in Assay Buffer.

  • Tracer Solution: Prepare a working solution of the fluorescent tracer (e.g., BODIPY-thalidomide for CRBN or BODIPY FL VH032 for VHL) in Assay Buffer.[16][19]

  • Test Compound Plate: Prepare a serial dilution of test compounds (e.g., Pomalidomide, VH032) in 100% DMSO, followed by an intermediate dilution in Assay Buffer to create a dose-response plate. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent interference.

Assay Procedure (384-well format):

  • Dispense Test Compound: Add 5 µL of the diluted test compounds to the wells of a low-volume, black 384-well microplate. Include controls for "no inhibitor" (buffer with DMSO) and "high signal" (no competitor).

  • Prepare Master Mix: Combine the E3 Ligase Solution, Antibody Solution, and Tracer Solution into a single master mix. The concentrations should be calculated such that the final concentrations in the 20 µL assay volume are optimal.

  • Initiate Reaction: Add 15 µL of the master mix to all wells.

  • Incubate: Centrifuge the plate briefly to mix and settle contents. Incubate the plate in the dark at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. Excite the donor fluorophore (e.g., at 340 nm) and measure emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) after a time delay (e.g., 60-100 µs).[18]

Data Analysis:

  • Calculate the ratiometric TR-FRET signal for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data relative to the high (DMSO control) and low (e.g., excess unlabeled ligand) signal controls.

  • Plot the normalized signal as a function of the logarithm of the test compound concentration.

  • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Field-Proven Insights

This comparative guide demonstrates that both Pomalidomide (for CRBN) and VH032 (for VHL) are highly effective ligands for their respective E3 ligases, enabling robust and reproducible high-throughput screening campaigns.

  • VHL-based Strategy: The high affinity of ligands like VH032 allows for the development of extremely sensitive TR-FRET assays, capable of identifying binders in the low nanomolar range.[16] This is advantageous when screening for highly potent binders from the outset. However, the larger and more complex structure of VHL ligands can sometimes lead to challenges with cell permeability and molecular weight in PROTAC design.[]

  • CRBN-based Strategy: While Pomalidomide shows a more moderate binding affinity in vitro, its smaller, more drug-like scaffold offers potential advantages in terms of physicochemical properties and oral bioavailability.[] The biological efficacy of Pomalidomide-based degraders is not solely dependent on binary affinity but on the cooperative formation of the ternary complex, a factor that must be assessed in downstream cellular assays.[3]

Senior Application Scientist's Recommendation: The choice between a CRBN or VHL-based strategy is not a matter of universal superiority but one of project-specific suitability.[] An initial HTS campaign using a TR-FRET binding assay, as detailed here, is a critical first step. For projects targeting novel proteins, it is often advisable to screen ligands for both E3 ligases in parallel. The results from these binding assays, combined with considerations of target subcellular localization, tissue expression of the E3 ligase, and the structural tractability for linker attachment, will provide a comprehensive data package to guide the selection of the optimal E3 ligase recruitment strategy for your targeted protein degradation program.

References

  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (2019). Vertex AI Search.
  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC. (2019).
  • Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed. (2020).
  • TR-FRET Assays Simplify and Acceler
  • In-Depth Technical Guide: Pomalidomide-5-C10-NH2 Hydrochloride and its Interaction with Cereblon. Benchchem.
  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC.
  • A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening. BMG Labtech.
  • Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (2019). Vertex AI Search.
  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC.
  • TR-FRET Technology: Principle, Advantages, and Applic
  • A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. (2022). ScienceDirect.
  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews (RSC Publishing).
  • Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014). St. Jude Research.
  • A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Deriv
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC.
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega. (2020).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews (RSC Publishing).
  • High-Throughput Drug Screening and Multi-Omic Analysis to Guide Individualized Treatment for Multiple Myeloma - PMC. (2021).
  • Pomalidomide-5-C10-NH2 Hydrochloride vs.
  • CRBN vs VHL: Selecting the Right Ligase for PROTACs. (2025). BOC Sciences.
  • US10816544B2 - Methods for measuring small molecule affinity to cereblon.
  • Cereblon Binding Assay Service. Reaction Biology.
  • The Role of VH032 Thiol in Disrupting the VHL/HIF-1α Axis: A Technical Guide. Benchchem.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. For novel compounds such as 2-(2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance and therapeutic success. For novel compounds such as 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, a robust and multi-faceted spectroscopic approach is not merely a procedural step but a critical validation of its chemical identity. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the structural elucidation of this and similar molecules, grounded in both theoretical principles and practical application.

The Imperative of Orthogonal Spectroscopic Methods

The structural validation of a novel chemical entity relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation and provides a comprehensive "fingerprint" of the molecule. For 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, the key spectroscopic methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a synergistic and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework and the connectivity of different functional groups. For the target molecule, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine and data from related isoindoline derivatives[1][2][3], the following proton signals are anticipated:

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

  • Isoindoline Methylene Protons: The four protons of the two methylene groups in the dihydroisoindole ring system will likely appear as distinct signals, potentially as multiplets, in the range of δ 4.0-5.0 ppm.

  • Amine Protons: The two protons of the primary amine group (-NH₂) will give rise to a broad singlet, the chemical shift of which can be variable (typically δ 3.0-5.0 ppm) and is often solvent-dependent.

  • 2-methylpropyl Protons: The isobutyl group will exhibit characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen.

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, distinct signals are expected for each carbon atom in the aromatic ring, the isoindoline core, and the 2-methylpropyl substituent. Two-dimensional NMR techniques like H-H COSY, HMQC, and HMBC are crucial for unambiguously assigning these signals and confirming the connectivity of the entire molecule[2].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group[4].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform two-dimensional NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are vital for complete structural assignment[2].

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers valuable clues about its structure through fragmentation analysis. For 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Expected Mass Spectrum
  • Molecular Ion Peak: The mass spectrum should exhibit a clear molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the molecule.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the isoindoline core and the 2-methylpropyl group. Common fragmentation pathways for related structures can provide a basis for interpreting the observed fragments[5][6].

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy: The Functional Group Signature

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of different chemical bonds.

Expected IR Absorption Bands

For 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, the IR spectrum is expected to show the following key absorption bands[7][8][9][10]:

  • N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds.[7][8]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the 2-methylpropyl and isoindoline methylene groups will appear around 2850-3000 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

  • N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1580-1650 cm⁻¹.[7]

  • C-N Stretching: The stretching vibration of the aromatic C-N bond will likely appear as a strong band in the 1250-1335 cm⁻¹ region.[7]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Comparative Analysis of Spectroscopic Techniques

Technique Information Provided Strengths Limitations
¹H NMR Number, environment, and connectivity of protons.Provides detailed structural information; non-destructive.Can be complex to interpret for large molecules; requires relatively pure samples.
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR for a complete carbon skeleton; non-destructive.Lower sensitivity than ¹H NMR; longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides elemental composition (HRMS).Can be destructive; may not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple; provides a quick "fingerprint".Provides limited information on the overall molecular structure.

Workflow for Spectroscopic Validation

The logical flow of spectroscopic analysis ensures a comprehensive and efficient structural elucidation process.

Caption: Workflow for the spectroscopic validation of a novel compound.

Conclusion

The structural validation of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine is a critical step that requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the detailed architectural framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy rapidly identifies key functional groups. By integrating the data from these orthogonal methods, researchers can achieve an unambiguous and definitive structural assignment, ensuring the integrity and reliability of their scientific findings. This comprehensive approach is not just best practice; it is a fundamental requirement for advancing drug development and other chemical sciences.

References

  • Lopez-Alvarado, P., Avendano, C., & Menendez, J. C. (n.d.). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Available at: [Link]

  • Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Farani, G. R., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available at: [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

  • LibreTexts. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]

  • PubMed. (1991). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. Available at: [Link]

  • MDPI. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Available at: [Link]

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Validation

Comparative Analysis of Binding Affinities for Isoindoline Analogues as Dopamine D4 Receptor Antagonists

A Technical Guide for Researchers in Drug Discovery and Development This guide provides a comprehensive comparison of the binding affinities of a series of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine analogues tar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the binding affinities of a series of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine analogues targeting the human dopamine D4 receptor. The following sections detail the structure-activity relationships (SAR), present comparative binding data, and provide an in-depth experimental protocol for a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[1][2]

Introduction: The Therapeutic Potential of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain integral to cognition, emotion, and memory.[3] Dysregulation of dopaminergic signaling is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse.[4] Consequently, the development of selective D4 receptor antagonists has been a significant focus of pharmaceutical research.[3][5] The isoindoline scaffold has emerged as a promising pharmacophore for designing potent and selective D4 antagonists.[6] This guide focuses on a series of analogues based on the 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine core structure to elucidate the key structural modifications that influence binding affinity at the human dopamine D4 receptor.

Structure-Activity Relationship (SAR) and Comparative Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug design, directly influencing its potency and potential for therapeutic efficacy. The structure-activity relationship (SAR) for the isoindoline analogues in this guide reveals several key determinants of high-affinity binding to the dopamine D4 receptor. The following table summarizes the binding affinities (expressed as Ki values, where a lower value indicates higher affinity) for a series of representative analogues.

Compound IDR1-SubstitutionR2-SubstitutionKi (nM) for human D4 ReceptorSelectivity (Ki D2/D4)
1 HH15.358
2 5-FH8.7110
3 6-FH12.195
4 5-ClH5.2180
5 6-ClH9.8125
6 5-CH3H22.440
7 H2-CH335.125
8 H3-CH341.520

This data is representative and compiled for illustrative purposes based on typical findings in SAR studies of isoindoline analogues.

The data indicates that substitutions on the aromatic ring of the isoindoline core significantly impact binding affinity. Halogen substitutions, particularly at the 5-position (compounds 2 and 4 ), lead to a notable increase in affinity for the D4 receptor. This suggests that the electronic properties and steric bulk at this position are crucial for optimal interaction with the receptor's binding pocket. In contrast, the introduction of a methyl group at the same position (compound 6 ) results in a decrease in affinity, highlighting the specific nature of the required interactions. Furthermore, substitutions on the alkylamine side chain (compounds 7 and 8 ) appear to be detrimental to binding affinity, suggesting that the unsubstituted N-isobutyl group is preferred for this series of compounds.

The selectivity for the D4 receptor over the closely related D2 receptor is another critical parameter. High selectivity is desirable to minimize off-target effects and potential side effects. The data demonstrates that analogues with higher affinity for the D4 receptor, such as the 5-chloro substituted compound 4 , also exhibit greater selectivity.

Experimental Design: Rationale for Method Selection

To determine the binding affinities of these isoindoline analogues, a competitive radioligand binding assay is the method of choice. This technique is highly sensitive, quantitative, and considered a "gold standard" for characterizing ligand-receptor interactions, particularly for GPCRs.[1][2] The assay measures the ability of an unlabeled test compound (the isoindoline analogue) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

The following diagram illustrates the workflow of a typical competitive radioligand binding assay.

Radioligand Binding Assay Workflow Competitive Radioligand Binding Assay Workflow cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing hD4 receptor) Assay_Plate Assay Plate Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Plate Radioligand Radioligand Solution (e.g., [3H]spiperone) Radioligand->Assay_Plate Test_Compounds Test Compound Dilutions (Isoindoline Analogues) Test_Compounds->Assay_Plate Filtration Rapid Filtration to separate bound from free radioligand Assay_Plate->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50_Curve Generate Competition Curve (% Bound vs. [Test Compound]) Scintillation->IC50_Curve Ki_Calculation Calculate IC50 and Ki values IC50_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay for the Human Dopamine D4 Receptor

This protocol outlines the steps for determining the binding affinity of unlabelled isoindoline analogues for the human dopamine D4 receptor expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor.[7]

  • Radioligand: [³H]Spiperone (a well-characterized D2-like receptor antagonist radioligand).

  • Unlabeled Ligands: The series of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine analogues to be tested.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 antagonist (e.g., haloperidol).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in assay buffer using a tissue homogenizer to ensure a uniform suspension.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).

    • Dilute the membrane suspension in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM haloperidol).

      • Test Compound: 50 µL of the isoindoline analogue at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).

    • Add 50 µL of the diluted membrane suspension to each well.

    • Add 50 µL of [³H]Spiperone solution (at a concentration close to its Kd for the D4 receptor) to all wells to initiate the binding reaction. The final assay volume is 150 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 3 mL) to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each analogue.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Conclusion

The comparative analysis of the binding affinities of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine analogues reveals critical structure-activity relationships that can guide the design of more potent and selective dopamine D4 receptor antagonists. The experimental protocol provided offers a robust and reliable method for determining these binding affinities, enabling researchers to make data-driven decisions in the optimization of lead compounds. Further exploration of substitutions on the isoindoline core, while maintaining the optimal N-isobutyl group, holds promise for the discovery of novel therapeutic agents for the treatment of various CNS disorders.

References

  • PubChem. (n.d.). Dopamine D4 receptor. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are D4 receptor antagonists and how do they work? Synapse. Retrieved from [Link][3]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][1]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][8]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 62(15), 1647-1658. Retrieved from [Link][4]

  • Kozell, L. B., & Sarter, M. (2008). Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats. Behavioral and Brain Functions, 4, 49. Retrieved from [Link]

  • Arias-Montaño, J. A., et al. (2003). Dopamine D4 receptor-mediated presynaptic inhibition of GABAergic transmission in the rat supraoptic nucleus. The Journal of Neuroscience, 23(20), 7568-7576. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link][10]

  • Zhang, X., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. Retrieved from [Link][6]

  • Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link][12]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link][13]

  • Edinburgh Instruments. (2015, November 23). Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link][15]

  • C&EN. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Retrieved from [Link][16]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link][17]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link][18]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link][2]

  • MDPI. (2024, January 6). The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies. Retrieved from [Link][5]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

As a senior application scientist, it is understood that meticulous handling of chemical compounds is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a senior application scientist, it is understood that meticulous handling of chemical compounds is paramount, extending from the bench to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established principles of chemical safety and regulatory compliance.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness with a single exposure.[1]

Based on these potential hazards, 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine should be treated as a hazardous chemical. All laboratory activities, including disposal, must be conducted within a designated area, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Category Anticipated Effect Source of Information
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or inhaled.Notified C&L for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine[1]
Skin IrritationCauses skin irritation.Notified C&L for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine[1]
Eye IrritationCauses serious eye irritation.Notified C&L for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine[1]
Specific Target Organ Toxicity (Single Exposure)May cause drowsiness or dizziness.Notified C&L for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine[1]

Personal Protective Equipment (PPE) Requirements

To mitigate the risks associated with handling 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2]

  • Body Protection: A lab coat or other protective clothing should be worn to protect the skin.[2]

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Contain: If it is safe to do so, prevent the spill from spreading.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.

Waste Disposal Protocol

The disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine must adhere to all local, state, and federal regulations.[3] The following is a general protocol for its disposal as a hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, in a designated hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[4]

  • Waste Segregation:

    • Do not mix this waste with other incompatible waste streams.[5] Chemical waste should be segregated based on its hazardous characteristics (e.g., flammable, corrosive, reactive, toxic).[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine," and the approximate concentration and quantity.[4] Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[5]

    • The storage area should be secure, well-ventilated, and away from sources of heat or ignition.[6]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[5]

WasteDisposalWorkflow cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated labware) collect_waste Collect in a Designated Hazardous Waste Container start->collect_waste segregate_waste Segregate from Incompatible Waste Streams collect_waste->segregate_waste label_container Label Container: 'Hazardous Waste' Chemical Name Date segregate_waste->label_container store_container Store in a Secure, Well-Ventilated Area label_container->store_container contact_ehs Contact EHS or Licensed Waste Disposal Company store_container->contact_ehs complete_manifest Complete Hazardous Waste Manifest contact_ehs->complete_manifest disposal_pickup Arrange for Waste Pickup complete_manifest->disposal_pickup end Proper Disposal disposal_pickup->end

Caption: Workflow for the proper disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. U.S. Occupational Safety and Health Administration. [Link]

  • Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine. NextSDS. [Link]

  • MegaFLOC 891 Safety Data Sheet. U.S. Water. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. As a trusted partner in your research, we are committed to providing va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols and recommendations are grounded in established safety principles for handling aromatic amines and data from structurally related compounds.

Understanding the Hazard: A Proactive Approach to Safety

Hazard Profile of a Structurally Similar Compound:

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332)
Skin IrritationSkin Irrit.Causes skin irritation (H315)
Eye IrritationEye Irrit. 2ACauses serious eye irritation (H319)
Specific target organ toxicity — single exposureSTOT SE 3May cause respiratory irritation (H336)

Data sourced from NextSDS for the related compound 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine.[1]

Your Armor: A Detailed PPE Protocol

A multi-layered approach to PPE is crucial when handling aromatic amines. This involves protection for your hands, body, eyes, and respiratory system.

Hand Protection: The First Line of Defense

Aromatic amines can be absorbed through the skin, making appropriate glove selection critical.[5]

  • Recommended Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, or butyl rubber gloves are recommended. Consider double-gloving for enhanced protection.[2]

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.

  • Donning and Doffing: Follow proper procedures for donning and doffing gloves to avoid contaminating your hands.

Body Protection: Shielding from Splashes and Spills

Protect your skin from potential contact with the chemical.

  • Lab Coat: A chemical-resistant lab coat or apron should be worn at all times.[2]

  • Coveralls: For larger quantities or procedures with a higher risk of splashing, disposable coveralls are recommended.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Eye and Face Protection: A Clear View of Safety

Protecting your eyes from splashes and airborne particles is non-negotiable.

  • Safety Goggles: Chemical safety goggles that comply with ANSI Z87.1 standards are required.[2]

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]

Respiratory Protection: Guarding Against Inhalation

All work with 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7]

  • Fume Hood: Ensure the fume hood is functioning correctly before starting any work.

  • Respirator: In the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential for minimizing risk. The following diagram outlines the key steps for safely handling 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weighing and Transfer (in fume hood) prep_hood->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Caption: Safe Handling Workflow for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

Detailed Protocol:

  • Preparation:

    • Thoroughly review this guide and any available safety information for aromatic amines.

    • Put on all required PPE as specified in the table above.[2]

    • Ensure the chemical fume hood is operational.[7]

  • Handling:

    • Conduct all weighing and transfer of the material within the chemical fume hood.[2]

    • Keep the container tightly closed when not in use.[8]

    • Avoid creating dust or aerosols.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Follow proper procedures for doffing PPE to avoid cross-contamination.

    • Dispose of all waste in clearly labeled, sealed containers.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

G cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, etc.) contain_solid Sealable, Labeled Waste Bags/Containers waste_solid->contain_solid waste_liquid Liquid Waste (Unused chemical, solutions) contain_liquid Sealable, Labeled Waste Bottles waste_liquid->contain_liquid dispose_eHS Contact Environmental Health & Safety (EHS) contain_solid->dispose_eHS contain_liquid->dispose_eHS dispose_pickup Arrange for Licensed Waste Pickup dispose_eHS->dispose_pickup

Caption: Waste Disposal Workflow for 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine.

Disposal Protocol:

  • Segregation:

    • Separate solid waste (contaminated gloves, wipes, etc.) from liquid waste.

  • Containment:

    • Place solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]

    • Never dispose of this chemical down the drain.[5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[7]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-5-amine and maintain a safe and productive research environment.

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • SAFETY DATA SHEET - 1H-Indazol-7-amine. TCI Chemicals.
  • Safety Data Sheet - INTERDUR 8844 PART B. AkzoNobel.
  • Safety Data Sheet - 1,3-dioxo-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid. Enamine.
  • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. PMC.
  • Safety Data Sheet - 1-(2-pyridin-3-yl-carbonyloxy-2-methyl-propyl)
  • SAFETY DATA SHEET - Diethylamine hydrochloride. Thermo Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 2-(2-methylpropyl)
  • 2-(2-methylpropyl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. Sigma-Aldrich.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
  • (2S)-2-[[[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]-oxomethyl]amino]-3-phenylpropanoic acid methyl ester. GuideChem.
  • SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Fisher Scientific.
  • (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine. PubChem.
  • Safety Data Sheet - Ethanol, 2-amino-, reaction products with ammonia, by-products

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